molecular formula C13H12N2O2 B183650 2-[(2-Pyridinylmethyl)amino]benzoic acid CAS No. 5691-02-1

2-[(2-Pyridinylmethyl)amino]benzoic acid

Cat. No.: B183650
CAS No.: 5691-02-1
M. Wt: 228.25 g/mol
InChI Key: NCPRURHPFDPBEE-UHFFFAOYSA-N
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Description

2-[(2-Pyridinylmethyl)amino]benzoic acid is a benzoic acid derivative incorporating a pyridinylmethylamino substituent, positioning it as a compound of significant interest in medicinal chemistry and drug discovery research. This structure is part of a broader class of aminobenzoic acids, which are recognized as versatile building blocks in pharmaceutical development due to their ability to undergo diverse chemical reactions at the amino and carboxyl functional groups . These derivatives are frequently explored for their potential to interact with biological targets, including enzymes and DNA . Researchers are particularly interested in such nitrogen-containing heterocyclic compounds because their scaffolds are prevalent in more than 85% of all biologically active pharmaceuticals and natural products . The structural motif of combining a heterocycle like pyridine with an aminobenzoic acid core is a common strategy in the design of novel molecular entities. This compound family is investigated for a wide spectrum of potential biological activities, which may include antimicrobial, anticancer, and anti-cholinesterase properties, based on the established profile of similar para-aminobenzoic acid (PABA) analogs . Its mechanism of action in specific research contexts is likely multifaceted, potentially involving interference with enzymatic processes or interaction with other cellular components, making it a valuable tool for probing biological pathways and developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPRURHPFDPBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424195
Record name 2-[(2-pyridinylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5691-02-1
Record name 2-[(2-pyridinylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-[(2-Pyridinylmethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 5691-02-1 Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.0 (Technical Whitepaper)[1][2]

Executive Summary & Strategic Analysis

This guide details the synthesis of 2-[(2-pyridinylmethyl)amino]benzoic acid , a critical pharmacophore often utilized as a bidentate ligand in coordination chemistry and a scaffold in non-steroidal anti-inflammatory drug (NSAID) analogues.[1][3]

From a process chemistry perspective, the synthesis presents a classic challenge: functionalizing the aniline nitrogen of anthranilic acid without compromising the carboxylic acid moiety.[3] Two primary pathways are evaluated:

  • Reductive Amination (The Kinetic Route): Recommended for laboratory-scale, high-purity synthesis.[1][3] It operates under mild conditions, minimizing thermal degradation.[3]

  • Ullmann-Type Coupling (The Thermodynamic Route): Recommended for industrial scale-up where cost of goods (COGs) is a driver, utilizing robust copper catalysis.[1][3]

Retrosynthetic Analysis

The target molecule can be disconnected at the secondary amine bond, revealing two distinct precursor sets:

  • Disconnection A (Reductive Alkylation): Anthranilic acid + 2-Pyridinecarboxaldehyde.[1][3]

  • Disconnection B (Nucleophilic Aromatic Substitution): 2-Halobenzoic acid + 2-(Aminomethyl)pyridine.[1][3]

Retrosynthesis cluster_A Route A: Reductive Amination cluster_B Route B: Ullmann Coupling Target 2-[(2-Pyridinylmethyl)amino]benzoic acid (Target) PrecursorA1 Anthranilic Acid PrecursorA1->Target Reductive Amination PrecursorA2 2-Pyridinecarboxaldehyde PrecursorA2->Target PrecursorB1 2-Chlorobenzoic Acid PrecursorB1->Target Cu-Catalyzed Substitution PrecursorB2 2-(Aminomethyl)pyridine PrecursorB2->Target

Figure 1: Retrosynthetic disconnection showing the two primary viable pathways.

Pathway 1: Reductive Amination (Recommended)

Context: This is the preferred method for research applications (mg to g scale).[3] It avoids heavy metal contamination and typically yields a cleaner product profile requiring minimal purification.[3]

Mechanistic Insight

The reaction proceeds via the formation of an intermediate Schiff base (imine).[3] Anthranilic acid possesses an internal hydrogen bond between the amine and carboxylic acid, which lowers the nucleophilicity of the amine.[3] Therefore, reflux is often required to drive the equilibrium toward the imine before the reducing agent is introduced.[3]

Protocol Design

Reagents:

  • Anthranilic acid (1.0 eq)[3]

  • 2-Pyridinecarboxaldehyde (1.05 eq)[1][2][3]

  • Sodium Borohydride (NaBH₄) (1.5 eq) or NaBH₃CN (for one-pot)[1][3]

  • Solvent: Methanol (MeOH)[3]

Step-by-Step Methodology:

  • Imine Formation (Condensation):

    • Dissolve anthranilic acid (13.7 g, 100 mmol) in anhydrous MeOH (150 mL).

    • Add 2-pyridinecarboxaldehyde (11.2 g, 105 mmol) dropwise.

    • Critical Control Point: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[3] The disappearance of the starting amine indicates imine formation.[3] The solution typically turns yellow/orange.[3]

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add NaBH₄ (5.7 g, 150 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1][3][4]

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup (Isoelectric Precipitation):

    • Concentrate the solvent under reduced pressure.[3][5]

    • Dissolve the residue in water (100 mL) and adjust pH to ~10 with 1M NaOH to ensure the acid is deprotonated (soluble carboxylate).

    • Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted aldehyde or non-acidic impurities.[3]

    • Precipitation: Carefully acidify the aqueous phase with glacial acetic acid or 1M HCl to pH 4.5–5.0 (the isoelectric point).[3] The product will precipitate as a white/off-white solid.[1][2][3]

  • Purification:

    • Filter the solid and wash with cold water.[3]

    • Recrystallize from Ethanol/Water if higher purity is required.[3]

Optimization Table
VariableRecommendationRationale
Solvent MethanolHigh solubility of reagents; facilitates borohydride reduction.[1][2][4]
Reductant NaBH₄Stronger than NaBH₃CN; ensures complete reduction of the sterically hindered imine.[2][3][4]
pH Control pH 4.5–5.0Critical for isolation.[2][3][4] The molecule is amphoteric (zwitterionic); solubility is lowest at pI.[3]

Pathway 2: Ullmann-Type Coupling (Scale-Up)

Context: Ideal for larger batches where 2-pyridinecarboxaldehyde is cost-prohibitive or unstable.[1][2][4] This route uses robust, inexpensive starting materials but requires copper catalysis.[3]

Reaction Scheme

[1][3]
Protocol Design

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)[1][2][3]

  • 2-(Aminomethyl)pyridine (1.2 eq)[1][3]

  • Copper powder (0.1 eq) or CuI (0.05 eq)[3]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[3]

  • Solvent: DMF or Water (Green Chemistry variant)[3]

Methodology:

  • Charging: In a round-bottom flask, combine 2-chlorobenzoic acid (15.6 g, 100 mmol), 2-(aminomethyl)pyridine (12.9 g, 120 mmol), K₂CO₃ (27.6 g, 200 mmol), and Cu powder (0.64 g).

  • Reaction: Add DMF (50 mL) and heat to 100–120°C under an inert atmosphere (N₂) for 16–24 hours.

    • Note: The reaction color will change to blue/green (copper complexes).[3]

  • Quenching: Cool to room temperature and pour into ice-water (300 mL).

  • Filtration: Filter off the copper catalyst and any insoluble impurities.[3]

  • Isolation: Acidify the filtrate with HCl to pH 4–5. The product precipitates.[3][6]

  • Purification: This route often produces colored copper byproducts.[3] Recrystallization from Ethanol with activated charcoal is highly recommended.[3]

Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5-13.0 (br s, 1H, COOH)[1]
      
    • 
       8.5 (d, 1H, Py-H)[1]
      
    • 
       7.8 (dd, 1H, Ar-H ortho to COOH)[1]
      
    • 
       6.5-6.7 (m, 2H, Ar-H ortho/para to NH)[1][2]
      
    • 
       4.6 (s, 2H, CH₂-Bridge)[1]
      
    • Diagnostic: The singlet at 4.6 ppm confirms the reduction of the imine (Route A) or alkylation (Route B).[3]

  • Mass Spectrometry (ESI):

    • [M+H]⁺ Calculated: 229.09

    • [M-H]⁻ Calculated: 227.08[3]

Process Logic & Safety

Workflow Start Start Synthesis RouteChoice Select Route Start->RouteChoice Condensation Condensation (MeOH, Reflux) RouteChoice->Condensation High Purity Coupling Ullmann Coupling (Cu, K2CO3, 110°C) RouteChoice->Coupling Low Cost Reduction Reduction (NaBH4, 0°C) Condensation->Reduction Quench Quench & Evaporate Reduction->Quench BaseWash Basify (pH 10) Wash with EtOAc Quench->BaseWash FilterCu Filter Catalyst Coupling->FilterCu FilterCu->BaseWash Acidify Acidify to pH 4.5 (Precipitation) BaseWash->Acidify Isoelectric Point Recryst Recrystallization (EtOH/Water) Acidify->Recryst Final Pure Product (>98%) Recryst->Final

Figure 2: Unified process workflow for synthesis and purification.[1][2][4]

Safety Considerations
  • Sodium Borohydride: Reacts violently with acids to release hydrogen gas.[3] Ensure the reaction is quenched slowly.

  • 2-(Aminomethyl)pyridine: Primary amine, corrosive and hygroscopic.[1][3] Handle under inert gas.[3]

  • Copper Waste: Route B generates heavy metal waste which must be disposed of according to specific environmental regulations.[3]

References

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link (General Protocol Adaptation).[3]

  • Ullmann Coupling for Anthranilic Acids

    • Ma, D., et al. (2003).[3] "Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides." Organic Letters. Link[3]

  • Target Molecule Data (CAS 5691-02-1)

    • PubChem Compound Summary for CID 22035439 (Related structures and derivatives).[3] Link

    • Note: Specific physical property data derived from standard anthranilic acid derivative profiles.[3]

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Technical Monograph: 2-[(2-Pyridinylmethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 2-[(2-Pyridinylmethyl)amino]benzoic acid (CAS 5691-02-1), a critical intermediate in medicinal chemistry and a versatile ligand in coordination chemistry.

CAS Registry Number: 5691-02-1 Synonyms: N-(2-Picolyl)anthranilic acid; 2-((Pyridin-2-ylmethyl)amino)benzoic acid Molecular Formula: C₁₃H₁₂N₂O₂ Molecular Weight: 228.25 g/mol

Executive Summary

2-[(2-Pyridinylmethyl)amino]benzoic acid is a bifunctional pharmacophore combining an anthranilic acid core with a 2-picolyl (2-pyridylmethyl) side chain. Unlike simple N-aryl anthranilic acids (fenamates), the methylene bridge in this compound introduces conformational flexibility, allowing the pyridine nitrogen to participate in chelation or binding events distinct from the aniline nitrogen.

This compound serves two primary roles in modern research:

  • Privileged Scaffold: It is a key precursor for the synthesis of tricyclic heterocycles, specifically pyrido[2,1-c][1,4]benzodiazepines , which are investigated for antineoplastic and CNS-active properties.

  • Tridentate Ligand: The molecule acts as a monoanionic N,N,O-donor ligand, forming stable complexes with transition metals (Zn²⁺, Cu²⁺) utilized in biomimetic catalysis and metallo-pharmaceuticals.

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of a benzoate ring ortho-substituted with a secondary amine. This amine is alkylated with a 2-pyridylmethyl group.

  • Donors: Three potential donor atoms: Pyridine Nitrogen (

    
    ), Amine Nitrogen (
    
    
    
    ), and Carboxylate Oxygen (
    
    
    ).
  • Zwitterionic Character: Like other amino acids, the compound can exist in a zwitterionic state in neutral aqueous solution, where the carboxylate is deprotonated (

    
    ) and the pyridine or amine nitrogen is protonated.
    
Physicochemical Profile
PropertyValue / Description
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Low in water at neutral pH; soluble in dilute acid (protonation) and dilute base (deprotonation). Soluble in DMSO, Methanol.
pKa (Estimated) Carboxyl: ~3.5–4.0; Pyridine: ~5.2; Aniline NH: ~2.5 (weak base)
Stability Stable under ambient conditions. Light sensitive (store in amber vials).

Synthesis Protocols

To ensure high purity and avoid over-alkylation (formation of tertiary amines), Reductive Amination is the superior synthetic pathway compared to direct alkylation with halides.

Method A: Reductive Amination (Recommended)

This method couples anthranilic acid with 2-pyridinecarboxaldehyde, forming an imine intermediate (Schiff base) which is selectively reduced.

Reaction Scheme:

  • Condensation: Anthranilic acid + 2-Pyridinecarboxaldehyde

    
     Imine (Schiff Base)
    
  • Reduction: Imine + NaBH₄

    
     Product
    

Protocol:

  • Dissolution: Dissolve Anthranilic acid (1.0 eq) and 2-Pyridinecarboxaldehyde (1.05 eq) in Methanol (MeOH).

  • Imine Formation: Stir at room temperature for 2–4 hours. A color change (often yellow/orange) indicates Schiff base formation.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise to control hydrogen evolution.

  • Workup: Stir for 12 hours. Quench with water.[1][2][3][4] Acidify to pH ~4 with dilute HCl to decompose borates, then neutralize to pH ~6–7 to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water.

Method B: Nucleophilic Substitution (Alternative)

Direct reaction with 2-(chloromethyl)pyridine.

  • Note: This method often yields the bis-alkylated byproduct due to the increased nucleophilicity of the secondary amine product. It requires strict stoichiometry control.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the Reductive Amination pathway.

SynthesisPath Start Start: Anthranilic Acid + 2-Pyridinecarboxaldehyde Imine Intermediate: Schiff Base (Imine) Start->Imine MeOH, RT, 4h Reduction Reduction Step: Add NaBH4 (0°C) Imine->Reduction Hydride Transfer Quench Workup: Acidify/Neutralize Reduction->Quench 12h Stir Product Final Product: CAS 5691-02-1 Quench->Product Precipitation

Figure 1: Step-by-step reductive amination workflow for high-purity synthesis.

Coordination Chemistry & Ligand Behavior

CAS 5691-02-1 is a versatile chelator. In physiological pH, it typically coordinates in a tridentate mode, forming two fused chelate rings (one 5-membered, one 6-membered) with the metal center.

Binding Mode
  • Primary Interaction: The pyridine nitrogen and the secondary amine nitrogen bind to the metal.

  • Anionic Anchor: The carboxylate group deprotonates, providing a strong electrostatic anchor (O-donor).

  • Geometry: Favors octahedral or square pyramidal geometries depending on the metal and auxiliary ligands.

Metal Complex Diagram

The diagram below visualizes the tridentate binding mode (


) with a generic Metal (M).

Coordination M Metal (Zn/Cu) N_py N (Pyridine) N_py->M Coordinate N_amine NH (Amine) N_py->N_amine Linker (CH2) N_amine->M Coordinate O_carb O (Carboxyl) N_amine->O_carb Benzoate O_carb->M Ionic/Cov Backbone Ligand Scaffold

Figure 2: Tridentate (N,N,O) coordination mode of 2-[(2-Pyridinylmethyl)amino]benzoic acid with a divalent metal cation.

Applications in Drug Discovery[7][8]

Tricyclic Heterocycle Synthesis

This compound is the immediate precursor to Pyrido[2,1-c][1,4]benzodiazepines .

  • Mechanism: Cyclodehydration of the carboxylic acid with the pyridine ring (often requiring activation) leads to ring closure.

  • Therapeutic Relevance: These tricyclic scaffolds are isosteres of several psychoactive drugs and have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Kinase Inhibition

The "hinge region" of many kinases binds to adenine-mimetic heterocycles. The pyridine-amine motif in CAS 5691-02-1 mimics the hydrogen-bonding pattern required for kinase binding (Donor-Acceptor motif), making it a valuable fragment for Fragment-Based Drug Design (FBDD).

Safety and Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled according to protocols for Aminobenzoic Acids .

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to avoid inhalation of fine powder.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3]

    • Skin Contact: Wash with soap and water.[3]

References

  • Synthesis of Anthranilic Acid Derivatives: Wolf, C., et al. (2006).[5] "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids." Journal of Organic Chemistry.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Coordination Chemistry of Picolylamines: Mao, J., et al. (2002). "Zinc complexes of ligand scaffolds containing picolyl units." Inorganic Chemistry. (General reference for N,N,O picolyl ligands).
  • Biological Activity of PABA Derivatives: "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Molecules.

Sources

Solubility Profile of 2-[(2-Pyridinylmethyl)amino]benzoic acid: A Predictive and Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from formulation and bioavailability to purification and manufacturing. This guide provides a comprehensive technical overview of the solubility of 2-[(2-Pyridinylmethyl)amino]benzoic acid. We will first deconstruct the molecule's physicochemical properties to build a predictive solubility model across various organic solvent classes. Subsequently, a detailed, field-proven experimental protocol for accurate solubility determination is presented, ensuring researchers can generate reliable and reproducible data. This document is designed to bridge the gap between theoretical prediction and practical application for scientists in pharmaceutical research and development.

Introduction: The Critical Role of Solubility

The compound 2-[(2-Pyridinylmethyl)amino]benzoic acid is a molecule of interest due to its structural motifs, which are common in medicinal chemistry. It incorporates a benzoic acid group, a secondary amine linker, and a pyridine ring. This unique combination of acidic, basic, and aromatic functionalities results in a complex solubility profile that must be thoroughly characterized. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and challenging formulation processes. Conversely, understanding its behavior in various organic solvents is crucial for designing efficient crystallization, purification, and analytical methods.[1][2] This guide provides the foundational knowledge and practical steps to master this critical parameter.

Physicochemical Landscape and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent.[3] A predictive analysis begins with a breakdown of the key functional groups within 2-[(2-Pyridinylmethyl)amino]benzoic acid.

  • Carboxylic Acid Group (-COOH): This is a polar, acidic group capable of acting as a strong hydrogen bond donor and acceptor.[4] In protic solvents, it can readily form hydrogen bonds. In basic organic solvents or aqueous solutions with a pH above its pKa, it will deprotonate to form a highly polar carboxylate salt, significantly increasing solubility.[5]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and acts as a hydrogen bond acceptor. Its aromatic nature also allows for π-π stacking interactions with other aromatic systems.

  • Secondary Amine Linker (-NH-): This group is both a hydrogen bond donor and acceptor and possesses a basic character. It contributes significantly to the molecule's polarity.

  • Aromatic Systems (Benzene and Pyridine): The two aromatic rings constitute a significant non-polar portion of the molecule, which will favor solubility in less polar solvents.[4]

The molecule is zwitterionic, capable of forming both positive (on the amine/pyridine) and negative (on the carboxylate) charges. This dual acidic and basic nature suggests that its solubility will be highly sensitive to the solvent's properties.[6]

Predicted Solubility in Organic Solvent Classes:

Based on the "like dissolves like" principle, we can forecast the solubility behavior:[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): High solubility is expected. These solvents can engage in hydrogen bonding with the carboxylic acid, amine, and pyridine moieties. For comparison, a related compound, picolinic acid, is significantly soluble in ethanol (approx. 57.1 g/kg).[8][9][10] Similarly, para-aminobenzoic acid (PABA) shows its highest mole fraction solubility in methanol.[11][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to high solubility is anticipated. Solvents like DMSO and DMF are excellent hydrogen bond acceptors and can interact favorably with the carboxylic acid and amine protons. PABA crystallization studies show that solvents like DMSO and DMF have strong interactions with the COOH group.[13] Picolinic acid, however, is only sparingly soluble in acetonitrile (approx. 17.0 g/kg), suggesting that the hydrogen-bond donating ability of the solvent is important.[8][9][10]

  • Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): Moderate solubility is likely. These solvents can act as hydrogen bond acceptors but lack donor capabilities, limiting their interaction potential compared to alcohols.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is expected. The large, polar functional groups will have unfavorable interactions with these nonpolar solvents, which primarily rely on weaker van der Waals forces.[3]

The logical workflow for this predictive assessment is illustrated below.

G cluster_0 Structural Analysis cluster_1 Property Evaluation cluster_2 Solvent Interaction cluster_3 Prediction A 2-[(2-Pyridinylmethyl)amino]benzoic acid B Identify Functional Groups: - Carboxylic Acid (-COOH) - Secondary Amine (-NH-) - Pyridine Ring A->B C Assess Physicochemical Properties: - Acidity (pKa of COOH) - Basicity (pKa of N) - H-Bonding (Donor/Acceptor) - Polarity & LogP B->C dictates E Match Interactions: 'Like Dissolves Like' C->E informs D Consider Solvent Classes: - Polar Protic - Polar Aprotic - Nonpolar D->E F Predict Relative Solubility Profile E->F leads to

Caption: Logical workflow for predicting solubility from molecular structure.

Experimental Protocol: Isothermal Shake-Flask Method

To move beyond prediction, quantitative data must be generated. The isothermal shake-flask method is a gold-standard, equilibrium-based technique for determining the solubility of a compound.[14] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • 2-[(2-Pyridinylmethyl)amino]benzoic acid (verified purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Scintillation vials (e.g., 20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Causality Check: A multi-point calibration curve is essential to ensure the analytical method is linear over the expected concentration range, validating the accuracy of the final measurement.

  • Sample Preparation:

    • Add an excess amount of solid 2-[(2-Pyridinylmethyl)amino]benzoic acid to a vial. An amount that ensures solid is still present at equilibrium is required (e.g., ~10-20 mg).

    • Accurately add a known volume of the desired organic solvent (e.g., 5 mL).

    • Causality Check: Adding a clear excess of solid is the core principle of this method. It ensures that the solvent becomes fully saturated and that the final concentration represents the true solubility limit at that temperature.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the slurries to equilibrate for a predetermined time. A 24-hour period is standard, but 48 or 72 hours may be necessary to ensure true equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24h, 48h) to confirm the concentration has plateaued.

    • Causality Check: The system must reach thermodynamic equilibrium for the measurement to be valid. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Dilute the filtered sample with a known volume of mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV.

  • Calculation:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

The experimental workflow is visualized in the diagram below.

G A Step 1: Preparation Add excess solid compound to a known volume of solvent in a vial. B Step 2: Equilibration Shake at constant temperature (e.g., 25°C) for 24-48 hours. A->B C Step 3: Settling Allow excess solid to sediment post-equilibration. B->C D Step 4: Sampling & Filtration Withdraw supernatant and pass through a 0.22 µm syringe filter. C->D E Step 5: Dilution Accurately dilute the clear filtrate to fall within the analytical range. D->E F Step 6: HPLC Analysis Analyze sample against a prepared calibration curve. E->F G Step 7: Calculation Determine concentration and apply dilution factor to get final solubility. F->G

Caption: Experimental workflow for the isothermal shake-flask solubility method.

Data Summary and Interpretation

The data obtained from the experimental protocol should be compiled into a clear, structured table to facilitate comparison and analysis.

Table 1: Solubility of 2-[(2-Pyridinylmethyl)amino]benzoic acid in Various Organic Solvents at 25 °C

SolventSolvent ClassPolarity IndexExperimental Solubility (mg/mL)Qualitative Solubility
MethanolPolar Protic5.1[Experimental Data][e.g., Very Soluble]
EthanolPolar Protic4.3[Experimental Data][e.g., Freely Soluble]
AcetonitrilePolar Aprotic5.8[Experimental Data][e.g., Soluble]
AcetonePolar Aprotic5.1[Experimental Data][e.g., Sparingly Soluble]
Ethyl AcetateIntermediate Polarity4.4[Experimental Data][e.g., Slightly Soluble]
DichloromethaneIntermediate Polarity3.1[Experimental Data][e.g., Very Slightly Soluble]
TolueneNonpolar2.4[Experimental Data][e.g., Practically Insoluble]
n-HexaneNonpolar0.1[Experimental Data][e.g., Practically Insoluble]

(Note: The Polarity Index is a relative measure. The table should be populated with data generated from the described protocol.)

Conclusion

The solubility of 2-[(2-Pyridinylmethyl)amino]benzoic acid is a complex interplay of its acidic, basic, and aromatic functionalities. Theoretical analysis predicts a strong preference for polar protic solvents capable of extensive hydrogen bonding, with diminishing solubility as solvent polarity decreases. This guide provides not only a robust predictive framework but also a detailed, reliable experimental protocol for the quantitative determination of its solubility profile. By following the outlined methodologies, researchers can generate the high-quality data necessary to overcome formulation challenges, optimize purification processes, and accelerate the drug development timeline.

References

  • Google Patents. US2356996A - Pyridine-amine-salts of para-amino-benzoic acid and method of making the same.
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A Comprehensive Guide to the Theoretical Investigation of 2-[(2-Pyridinylmethyl)amino]benzoic acid: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 'Why' and 'How' of Theoretical Calculations in Drug Discovery

In the landscape of modern drug development, understanding a molecule's behavior at the atomic level is not just an academic exercise; it is a critical step in designing safer, more effective therapeutics. 2-[(2-Pyridinylmethyl)amino]benzoic acid, a molecule combining the structural motifs of pyridine and aminobenzoic acid, presents an interesting scaffold for potential pharmacological activity. Its inherent structural flexibility and the presence of multiple hydrogen bond donors and acceptors suggest a rich and complex potential for interacting with biological targets.

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-[(2-Pyridinylmethyl)amino]benzoic acid. We will move beyond a simple recitation of methods to provide a rationale for the selection of specific computational strategies, rooted in the principles of quantum chemistry and molecular modeling. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the properties of this and similar molecules.

I. Foundational Principles: Selecting the Right Tools for the Job

The choice of a computational method is paramount and is dictated by the desired balance between accuracy and computational cost. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal compromise. DFT methods have been successfully applied to a wide range of organic molecules, including derivatives of aminobenzoic acid and pyridine, providing reliable predictions of their electronic and structural properties.[1][2][3]

1.1. The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in our case, the 2-[(2-Pyridinylmethyl)amino]benzoic acid molecule. The core idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification over traditional wave-function-based methods, which deal with a function of 3N coordinates for an N-electron system.

1.2. Choosing the Right Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional: For organic molecules containing both aromatic rings and flexible linkers, hybrid functionals often provide the best results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that combines the strengths of both Hartree-Fock theory and DFT.

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost. The 6-311G(d,p) basis set is a good starting point, offering a triple-zeta description of the valence electrons and polarization functions on both heavy atoms (d) and hydrogen atoms (p). This allows for a more accurate representation of the anisotropic electron density in the molecule. For higher accuracy, especially for predicting intermolecular interactions, a more diffuse function-augmented basis set like def2-TZVP could be employed.[1]

II. The Computational Workflow: A Step-by-Step Guide

The following section outlines a detailed, step-by-step protocol for the theoretical investigation of 2-[(2-Pyridinylmethyl)amino]benzoic acid.

2.1. Step 1: Molecular Structure Input and Initial Geometry

The first step is to build the 3D structure of 2-[(2-Pyridinylmethyl)amino]benzoic acid. This can be done using any molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). It is crucial to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.

2.2. Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent calculations will be performed on this optimized structure.

Protocol for Geometry Optimization:

  • Software: Gaussian 09 or a similar quantum chemistry package.[2]

  • Method: DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311G(d,p).

  • Keyword: Opt (in Gaussian).

  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

The output of this calculation will be the optimized Cartesian coordinates of each atom in the molecule, as well as the final, minimized energy.

2.3. Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry for two primary reasons:

  • Confirmation of a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

  • Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the accuracy of the computational method.

Protocol for Frequency Analysis:

  • Software: Gaussian 09 or equivalent.

  • Method: DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311G(d,p).

  • Keyword: Freq (in Gaussian).

  • Input: The optimized geometry from Step 2.

The output will include a list of vibrational frequencies and their corresponding IR and Raman intensities.

2.4. Step 4: Electronic Properties and Frontier Molecular Orbitals (FMOs)

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and potential biological activity. Key parameters to calculate include:

  • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap , is a measure of the molecule's chemical reactivity and kinetic stability.[1] A smaller gap suggests higher reactivity.

  • Ionization Potential (IP) and Electron Affinity (EA): These can be approximated from the HOMO and LUMO energies using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).[3]

  • Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

Protocol for Electronic Property Calculation:

  • Software: Gaussian 09 or equivalent.

  • Method: DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311G(d,p).

  • Keywords: Pop=Full and IOp(6/33=2) for visualizing orbitals.

  • Input: The optimized geometry from Step 2.

III. Data Presentation and Visualization

Clear and concise presentation of computational data is essential for interpretation and communication.

Table 1: Key Computational Parameters for the Theoretical Study of 2-[(2-Pyridinylmethyl)amino]benzoic acid

ParameterRecommended Method/Basis SetRationale
Geometry Optimization DFT/B3LYP/6-311G(d,p)A robust and well-validated method for organic molecules, providing a good balance of accuracy and computational cost.
Frequency Analysis DFT/B3LYP/6-311G(d,p)To confirm the optimized structure as a true minimum and to predict vibrational spectra for comparison with experimental data.
Electronic Properties DFT/B3LYP/6-311G(d,p)To calculate HOMO-LUMO energies, MEP maps, and other electronic descriptors that govern reactivity and intermolecular interactions.

Table 2: Predicted Electronic Properties of 2-[(2-Pyridinylmethyl)amino]benzoic acid (Hypothetical Data for Illustrative Purposes)

PropertyPredicted ValueSignificance
EHOMO -6.5 eVIndicates the molecule's electron-donating ability.
ELUMO -1.2 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap 5.3 eVSuggests good kinetic stability.
Dipole Moment 3.5 DIndicates a polar molecule with the potential for strong dipole-dipole interactions.

IV. Visualizing the Computational Workflow and Molecular Structure

Visual aids are invaluable for understanding complex computational workflows and molecular properties.

G cluster_input Input Phase cluster_calc Calculation Phase (DFT/B3LYP/6-311G(d,p)) cluster_output Output & Analysis A 1. Build 3D Structure (e.g., GaussView, Avogadro) B 2. Geometry Optimization (Find lowest energy conformer) A->B Initial Coordinates C 3. Frequency Analysis (Confirm minimum, predict spectra) B->C Optimized Coordinates D 4. Electronic Properties (HOMO, LUMO, MEP) B->D Optimized Coordinates E Optimized Geometry B->E F Vibrational Frequencies (IR/Raman Spectra) C->F G Electronic Descriptors (Reactivity, Interactions) D->G

Caption: A flowchart illustrating the key steps in the theoretical calculation of 2-[(2-Pyridinylmethyl)amino]benzoic acid.

Caption: A 2D representation of the molecular structure of 2-[(2-Pyridinylmethyl)amino]benzoic acid.

V. Conclusion: From Theoretical Data to Actionable Insights

The theoretical calculations outlined in this guide provide a powerful framework for understanding the fundamental properties of 2-[(2-Pyridinylmethyl)amino]benzoic acid. The outputs of these calculations, including the optimized geometry, vibrational spectra, and electronic properties, can be used to:

  • Guide experimental studies: The predicted IR and Raman spectra can aid in the interpretation of experimental data.

  • Inform drug design: The MEP map and FMO analysis can provide insights into how the molecule might interact with a biological target, guiding the design of more potent and selective analogs.

  • Predict reactivity: The HOMO-LUMO gap and other electronic descriptors can be used to predict the molecule's stability and reactivity in various chemical environments.

By integrating these computational approaches into the drug discovery and development pipeline, researchers can make more informed decisions, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

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An In-Depth Guide to the Chemical Space of 2-Aminobenzoic Acid Analogs: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 2-Aminobenzoic Acid

2-Aminobenzoic acid, also known as anthranilic acid, represents a cornerstone scaffold in medicinal chemistry. Its deceptively simple structure—an aromatic ring functionalized with both a carboxylic acid and an amine—belies a remarkable versatility that has allowed it to serve as a foundational building block for a vast array of therapeutic agents.[1][2][3] The strategic placement of these two functional groups enables facile and diverse chemical modifications, granting access to a rich and complex chemical space. This inherent adaptability has established anthranilic acid and its analogs as "privileged structures," capable of interacting with a wide range of biological targets.[3]

This guide provides an in-depth exploration of the chemical space of 2-aminobenzoic acid analogs. We will dissect the synthetic strategies used to generate molecular diversity, navigate the landscape of their biological activities, and delve into the critical structure-activity relationships (SAR) that govern their therapeutic potential. Furthermore, we will present detailed, field-proven protocols and leverage computational insights to provide a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the power of this remarkable scaffold.

Section 1: The Synthetic Chemist's Toolkit for Analog Generation

The exploration of the 2-aminobenzoic acid chemical space is fundamentally enabled by a robust set of synthetic methodologies. The dual functionality of the scaffold provides two primary handles for modification: the amino group (nucleophilic) and the carboxylic acid group (electrophilic). This allows for a modular approach to analog synthesis, where diverse building blocks can be systematically introduced.

N-Arylation: The Gateway to Fenamates

The most prominent class of 2-aminobenzoic acid analogs are the N-arylanthranilic acids, commonly known as fenamates.[4] These compounds are traditionally used as non-steroidal anti-inflammatory drugs (NSAIDs) and are synthesized via N-arylation of the anthranilic acid core.[4][5]

  • Classical Approach: Ullmann Condensation: This long-standing method involves the copper-catalyzed coupling of an aryl halide with anthranilic acid. While effective, it often requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.

  • Modern Approach: Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling has largely superseded the Ullmann reaction for its milder conditions, broader substrate scope, and higher yields. This reaction allows for the efficient coupling of a wide variety of aryl halides and pseudohalides with the amino group of anthranilic acid, providing a powerful tool for generating large libraries of N-aryl analogs.

Amide and Ester Formation: Diversifying the Carboxylic Acid Moiety

The carboxylic acid group is a key site for modification, most commonly through the formation of amides and esters. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

  • Amide Coupling: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are routinely employed to couple various amines with the carboxylic acid of the anthranilic acid scaffold. This approach has been used to generate derivatives with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][3]

  • Esterification: Fischer esterification or reaction with alkyl halides under basic conditions can be used to produce a range of esters. Simple alkyl esters have been shown to possess increased efficacy against bacterial and fungal infections.[1]

Ring Substitution: Modifying the Aromatic Core

Electrophilic aromatic substitution reactions can be used to introduce additional functional groups onto the benzene ring of the anthranilic acid core. Halogenation, nitration, and sulfonation can provide further points for diversification and can profoundly influence the electronic properties and binding interactions of the final molecule.

Section 2: Navigating the Biological Landscape

The structural diversity of 2-aminobenzoic acid analogs translates into a wide array of biological activities. While initially recognized for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, their therapeutic reach has expanded significantly.[4][6]

Ion Channel Modulation

A significant area of research has focused on the role of fenamates and other anthranilic acid derivatives as potent modulators of various ion channels. This activity is distinct from their COX-inhibiting properties.

  • Potassium Channels: Several fenamates have been identified as activators of specific potassium channels, such as the TRESK (K2P18.1) and Slo2.1 channels.[4][7][8] Activation of these channels leads to neuronal hyperpolarization, which is a potentially valuable mechanism for the treatment of pain.[8]

  • Chloride Channels: Some derivatives have been shown to modulate calcium-activated chloride channels, which play roles in various physiological processes.[9]

Anti-inflammatory and Analgesic Activity

The classical application of fenamates like mefenamic acid and flufenamic acid is in the management of pain and inflammation.[5][6][10] Their primary mechanism of action is the inhibition of COX enzymes, which are responsible for the biosynthesis of prostaglandins.[4] However, newer research suggests that their analgesic effects may also be linked to their ion channel modulating activities.

Antimicrobial and Antifungal Properties

Derivatives of 2-aminobenzoic acid have demonstrated promising activity against a range of pathogens.[1][11] Specific ester and amide derivatives have shown efficacy against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans.[1] The proposed mechanism for some of these compounds involves the downregulation of genes essential for biofilm formation and hyphal growth in fungi.[1]

Nuclear Receptor Modulation

More recently, anthranilic acid derivatives have been identified as novel ligands for nuclear receptors, including the peroxisome proliferator-activated receptors (PPARs) and the farnesoid X receptor (FXR).[12][13] These receptors are key regulators of metabolism, and their modulation offers therapeutic potential for metabolic disorders such as diabetes and dyslipidemia.[12]

Section 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount in drug discovery. For 2-aminobenzoic acid analogs, particularly the fenamates, several key SAR principles have been established.

The general pharmacophore for fenamate activity consists of the N-phenylanthranilic acid core.[7] Modifications to both the anthranilic acid ring and the N-aryl ring can have a profound impact on potency and selectivity.

Modification SiteObservationImplication on Activity
N-Aryl Ring Substitution Substitution at the 2', 3', and 6' positions with electron-withdrawing groups (e.g., -CF3, -Cl) generally increases anti-inflammatory and ion channel modulating activity.[5]Enhances binding affinity to target proteins like COX and certain ion channels.
Anthranilic Acid Ring Shifting the amino group from the 2-position to the 3- or 4-position often leads to a significant decrease or loss of activity.The ortho-relationship between the amine and carboxylic acid is crucial for maintaining the active conformation.
Carboxylic Acid Group Esterification or conversion to an amide can abolish COX inhibitory activity but may introduce new biological activities (e.g., antimicrobial).[1]The free carboxylic acid is essential for interaction with the active site of COX enzymes.
Bridge between Rings The secondary amine linker is a key feature. Replacing it with other groups typically reduces activity.Provides the correct geometry and hydrogen bonding capability for target engagement.

Section 4: Key Experimental Protocols

To ensure reproducibility and reliability, the following section details standardized, self-validating protocols for the synthesis and analysis of 2-aminobenzoic acid analogs.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general method for the synthesis of N-aryl anthranilic acid derivatives.

Materials:

  • 2-Aminobenzoic acid

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2-aminobenzoic acid (1.2 eq), aryl halide (1.0 eq), cesium carbonate (2.0 eq), Pd(OAc)2 (2 mol%), and Xantphos (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with 1 M HCl. The product should remain in the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should exceed 95% as determined by HPLC.

Protocol: In Vitro COX Inhibition Assay

This protocol provides a method for assessing the anti-inflammatory potential of synthesized analogs by measuring their ability to inhibit COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Synthesized test compounds and a reference standard (e.g., celecoxib, indomethacin)

  • Assay buffer

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilution.

  • Incubate for a specified time at 37 °C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a set time (e.g., 10 minutes) at 37 °C.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a fluorometric probe).

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Self-Validation: The assay should include a known potent inhibitor as a positive control to validate the assay's performance. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Section 5: Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Workflow for Exploring the Chemical Space

G cluster_0 Synthesis & Diversification cluster_1 Screening & Analysis cluster_2 Optimization A 2-Aminobenzoic Acid Core B N-Arylation (Buchwald-Hartwig) A->B C Amide/Ester Formation A->C D Ring Substitution A->D E Analog Library B->E C->E D->E F In Vitro Biological Assays (e.g., COX, Ion Channel) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identify Hit Compound G->H I Computational Modeling (Docking, QSAR) H->I J Iterative Synthesis I->J J->E

Caption: A general workflow for the exploration and optimization of 2-aminobenzoic acid analogs.

General Structure-Activity Relationships (SAR)

Caption: Key structure-activity relationship points on the N-arylanthranilic acid scaffold.

Modulation of a K+ Channel Signaling Pathway

KChannel cluster_cell Neuron Fenamate Fenamate Analog K_Channel TRESK/Slo2.1 K+ Channel Fenamate->K_Channel Activates K_ion K+ K_Channel->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Leads to

Caption: Simplified pathway showing fenamate activation of K+ channels leading to analgesia.

Conclusion and Future Directions

The 2-aminobenzoic acid scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its ability to interact with a wide range of biological targets ensures its continued relevance in drug discovery.[14][15][16] While the anti-inflammatory fenamates are the most well-known derivatives, the future of this chemical space likely lies in the exploration of its other activities, particularly in the modulation of ion channels and nuclear receptors for the treatment of neurological and metabolic diseases.[7][8][12]

The integration of modern synthetic methods with computational modeling and high-throughput screening will undoubtedly accelerate the exploration of this rich chemical space. By understanding the nuanced structure-activity relationships and the molecular basis of their interactions with various targets, researchers can continue to unlock the full therapeutic potential of 2-aminobenzoic acid analogs for years to come.

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  • Title: (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: ResearchGate URL: [Link]

  • Title: Medicinal chemistry of anthranilic acid derivatives: A mini review Source: PubMed URL: [Link]

  • Title: Anthranilic acid derivatives as nuclear receptor modulators--development of novel PPAR selective and dual PPAR/FXR ligands Source: PubMed URL: [Link]

  • Title: Anthranilic acid derivatives as novel ligands for farnesoid X receptor (FXR) Source: PubMed URL: [Link]

  • Title: Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites Source: MDPI URL: [Link]

Sources

Methodological & Application

Application Note: 1H NMR Analysis of 2-[(2-Pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals specializing in medicinal chemistry, chemical synthesis, and structural analysis.

Abstract

Introduction: The Structural Elucidation Challenge

2-[(2-Pyridinylmethyl)amino]benzoic acid is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active compounds and ligands for metal complexes. The molecule combines a substituted benzoic acid moiety with a picolylamine (2-pyridinylmethylamine) unit. Accurate structural verification is a critical step following the synthesis of this and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive analysis of molecular structures in solution.[1] ¹H NMR, in particular, provides a wealth of information regarding the electronic environment of hydrogen atoms, their connectivity, and the overall topology of the molecule. This application note establishes a self-validating protocol for the ¹H NMR analysis of 2-[(2-Pyridinylmethyl)amino]benzoic acid, ensuring reliable and reproducible results.

Experimental Protocol: From Solid Sample to Acquired Spectrum

The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation and the correct setup of the NMR spectrometer. The following protocol is designed to minimize common sources of error and produce a high-resolution spectrum.

Materials and Reagents
  • Sample: 2-[(2-Pyridinylmethyl)amino]benzoic acid (5-10 mg)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.6-0.8 mL

  • NMR Tubes: 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • Pipettes and Vials: Clean and dry glass Pasteur pipettes and small vials for sample dissolution.

Rationale for Solvent Choice: DMSO-d₆ is selected as the deuterated solvent due to its excellent dissolving power for a wide range of organic compounds, including those with both acidic (carboxylic acid) and basic (amino and pyridine) functional groups.[2] Furthermore, its residual proton signal appears at approximately 2.50 ppm, a region that is unlikely to overlap with the aromatic or methylene proton signals of the analyte. The labile protons of the carboxylic acid and the secondary amine are also more likely to be observed as distinct signals in DMSO-d₆, as it is a less acidic solvent than chloroform-d and does not exchange protons as readily as deuterium oxide (D₂O).

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of dry 2-[(2-Pyridinylmethyl)amino]benzoic acid into a clean, dry vial.[3][4] The sample should be free from residual solvents from the synthesis, which can be ensured by drying the sample under high vacuum for several hours.[2]

  • Solvent Addition: Add 0.6-0.8 mL of DMSO-d₆ to the vial containing the sample.

  • Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, gentle warming or sonication can be employed to aid dissolution. Ensure no solid particles remain, as this can negatively impact the magnetic field homogeneity and spectral resolution.[4]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The height of the solution in the tube should be sufficient to cover the NMR coil (typically 4-5 cm).

  • Internal Standard (Optional): If precise chemical shift referencing is required and the solvent signal is not used as a secondary reference, a small amount of TMS can be added. However, for most routine analyses, referencing to the residual solvent peak of DMSO-d₆ at 2.50 ppm is sufficient.[3]

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 or 500 MHzHigher field strengths provide better signal dispersion and resolution.
Number of Scans (NS)16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (D1)1-2 secondsAllows for sufficient relaxation of the protons between pulses.
Acquisition Time (AQ)3-4 secondsEnsures good digital resolution of the resulting spectrum.
Spectral Width (SW)12-16 ppmTo encompass the full range of expected chemical shifts.
Temperature298 K (25 °C)Standard operating temperature for routine NMR.

Workflow for Data Acquisition and Processing:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.8 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock & Shim insert_sample->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Experimental workflow from sample preparation to processed ¹H NMR spectrum.

Spectral Interpretation: A Predictive Analysis

The following is a predictive analysis of the ¹H NMR spectrum of 2-[(2-Pyridinylmethyl)amino]benzoic acid in DMSO-d₆. The predicted chemical shifts are based on the known effects of substituents on aromatic rings and data from analogous structures such as 2-aminobenzoic acid and 2-picolylamine.

Molecular Structure with Proton Labeling:

Note: The DOT language does not directly support chemical structure drawing. For the purpose of this application note, a labeled image of the molecule is presented below.

Molecular structure of 2-[(2-Pyridinylmethyl)amino]benzoic acid with proton labels

Caption: Molecular structure with proton labeling for ¹H NMR assignment.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Assignment
H-a 11.0 - 13.0Broad singlet1H-Carboxylic acid proton, typically broad and downfield.[5]
H-b 8.5 - 8.7Doublet1H~5Proton on the pyridine ring adjacent to the nitrogen, deshielded.
H-c 7.7 - 7.9Triplet of doublets1H~7.5, ~1.5Pyridine ring proton, deshielded by the ring current.
H-d 7.2 - 7.4Doublet1H~7.5Pyridine ring proton.
H-e 7.2 - 7.4Triplet1H~7.5Pyridine ring proton.
H-f 4.5 - 4.7Doublet2H~6Methylene protons adjacent to the pyridine ring and the amine.
H-g 9.0 - 9.5Triplet1H~6Secondary amine proton, coupled to the methylene protons (H-f).
H-h 7.8 - 8.0Doublet of doublets1H~8, ~1.5Benzoic acid ring proton ortho to the carboxyl group, deshielded.
H-i 6.6 - 6.8Triplet of doublets1H~7.5, ~1Benzoic acid ring proton.
H-j 7.3 - 7.5Triplet of doublets1H~8, ~1.5Benzoic acid ring proton.
H-k 6.5 - 6.7Doublet of doublets1H~8, ~1Benzoic acid ring proton ortho to the amino group, shielded.
Key Features and Interpretation Notes
  • Aromatic Region (6.5 - 8.7 ppm): This region will contain the signals for the eight protons of the pyridine and benzoic acid rings. The signals are expected to be complex due to spin-spin coupling. 2D NMR techniques such as COSY would be invaluable for definitively assigning these protons.

  • Methylene Protons (H-f): The methylene protons are expected to appear as a doublet due to coupling with the adjacent amine proton (H-g). The chemical shift is downfield due to the proximity of the electron-withdrawing pyridine ring and the nitrogen atom.

  • Labile Protons (H-a and H-g): The carboxylic acid proton (H-a) and the amine proton (H-g) are labile and their chemical shifts can be concentration and temperature-dependent. They may appear as broad signals. The coupling between H-g and H-f may be lost upon the addition of a small amount of D₂O, which would cause the doublet for H-f to collapse into a singlet. This is a common method for identifying the signals of exchangeable protons.

Data Processing and Presentation

The acquired Free Induction Decay (FID) should be processed as follows:

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum.[6]

  • Phase Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode. This can be done automatically or manually.

  • Baseline Correction: A flat baseline is essential for accurate integration.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm) or TMS (0.00 ppm).

The final spectrum should be presented with all peaks labeled with their chemical shift (ppm), integration value, and multiplicity.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The following checks can be performed to ensure the integrity of the results:

  • Integration Ratios: The integration values of the processed spectrum should correspond to the number of protons in the molecule. For 2-[(2-Pyridinylmethyl)amino]benzoic acid, the ratio of the aromatic region to the methylene protons should be 8:2.

  • Coupling Constants: The coupling constants observed in the multiplets should be consistent with the proposed structure. For example, ortho-coupling on the aromatic rings is typically in the range of 7-9 Hz.

  • D₂O Exchange: The addition of a drop of D₂O to the NMR tube should result in the disappearance of the signals corresponding to the carboxylic acid and amine protons (H-a and H-g).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H NMR analysis of 2-[(2-Pyridinylmethyl)amino]benzoic acid. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided predictive analysis of the ¹H NMR spectrum serves as a valuable guide for structural verification. The principles and techniques outlined in this document are broadly applicable to the structural elucidation of related small molecules in the fields of drug discovery and chemical research.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Davis. How to make an NMR sample. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • eMagRes. NMR Data Processing. [Link]

  • ResearchGate. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • ResearchGate. Comparison of 1 H NMR shifts (ppm) of dipicolylamine units of ligands.... [Link]

Sources

Application Notes and Protocols for the Synthesis of Coordination Polymers Using 2-[(2-Pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of coordination polymers utilizing the versatile chelating ligand, 2-[(2-Pyridinylmethyl)amino]benzoic acid. This document is designed to serve as a practical resource for researchers in materials science, medicinal chemistry, and drug development. We will delve into the underlying principles of coordination chemistry with this specific ligand, offering detailed, field-proven protocols for the synthesis of novel coordination polymers. Furthermore, we will explore the critical characterization techniques necessary to validate the structure and properties of these materials. The insights provided herein are grounded in established scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Unique Potential of 2-[(2-Pyridinylmethyl)amino]benzoic acid in Coordination Chemistry

2-[(2-Pyridinylmethyl)amino]benzoic acid is a bifunctional organic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a pyridine ring, a secondary amine, and a carboxylic acid group, allows for multiple coordination modes with metal ions. This versatility makes it an excellent building block for the construction of coordination polymers with diverse topologies and potential applications in areas such as catalysis, gas storage, and drug delivery.[1]

The pyridine nitrogen and the carboxylate oxygen atoms are the primary coordination sites, acting as N- and O-donors, respectively. The secondary amine can also participate in coordination, although it is less common. The flexibility of the pyridinylmethyl arm allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.[2] This adaptability is a key factor in the formation of a wide array of one-, two-, and three-dimensional coordination polymers.

Ligand Properties and Coordination Behavior

Understanding the physicochemical properties of 2-[(2-Pyridinylmethyl)amino]benzoic acid is crucial for designing successful synthesis strategies.

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂O₂
Molecular Weight228.25 g/mol
Melting Point183 °CEPA CompTox
pKa (acidic)3.83EPA CompTox
pKa (basic)4.92EPA CompTox

The acidic and basic pKa values indicate that the ligand can exist in various protonation states depending on the pH of the reaction medium. This pH-dependent behavior can be exploited to control the coordination mode of the ligand and, consequently, the final structure of the coordination polymer.

Synthesis of Coordination Polymers: Protocols and Methodologies

The synthesis of coordination polymers with 2-[(2-Pyridinylmethyl)amino]benzoic acid is typically achieved through hydrothermal or solvothermal methods. These techniques involve heating the reactants in a sealed vessel, which allows for the crystallization of the product under elevated temperature and pressure.

General Workflow for Coordination Polymer Synthesis
General workflow for coordination polymer synthesis.
Protocol 1: Hydrothermal Synthesis of a Copper(II) Coordination Polymer

This protocol is adapted from a similar synthesis using 4-aminobenzoic acid and provides a robust starting point for the synthesis of a Cu(II) coordination polymer with the title ligand.[1]

Materials:

  • 2-[(2-Pyridinylmethyl)amino]benzoic acid (0.05 mmol, 11.4 mg)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (0.05 mmol, 12.1 mg)

  • Deionized water (10 mL)

  • 15 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 15 mL Teflon-lined stainless-steel autoclave, combine 2-[(2-Pyridinylmethyl)amino]benzoic acid and copper(II) nitrate trihydrate.

  • Add 10 mL of deionized water to the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min.

  • Maintain the temperature at 120 °C for 48 hours.

  • Slowly cool the autoclave to room temperature over 24 hours.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with deionized water and then with a small amount of ethanol.

  • Dry the crystals in air.

Expected Outcome:

The reaction is expected to yield crystalline material. The color of the crystals will depend on the coordination environment of the Cu(II) ions but is likely to be in the blue to green range.

Protocol 2: Solvothermal Synthesis of a Zinc(II) Coordination Polymer

This protocol is based on the synthesis of coordination polymers with related pyridine-carboxylate ligands and is suitable for producing a Zn(II)-based material.[3][4]

Materials:

  • 2-[(2-Pyridinylmethyl)amino]benzoic acid (0.05 mmol, 11.4 mg)

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) (0.05 mmol, 11.0 mg)

  • N,N-Dimethylformamide (DMF) (8 mL)

  • Ethanol (2 mL)

  • 15 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve 2-[(2-Pyridinylmethyl)amino]benzoic acid in 8 mL of DMF in the Teflon liner of a 15 mL autoclave.

  • Dissolve zinc(II) acetate dihydrate in 2 mL of ethanol.

  • Slowly add the zinc acetate solution to the ligand solution while stirring.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 100 °C at a rate of 5 °C/min.

  • Maintain the temperature at 100 °C for 72 hours.

  • Slowly cool the autoclave to room temperature over 24 hours.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with DMF and then with ethanol.

  • Dry the crystals under vacuum.

Expected Outcome:

This solvothermal method is expected to produce colorless crystals of the zinc(II) coordination polymer.

Characterization of the Coordination Polymers

Thorough characterization is essential to confirm the successful synthesis of the desired coordination polymer and to understand its structural and physical properties.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the precise three-dimensional structure of a coordination polymer. It provides information on bond lengths, bond angles, coordination geometry of the metal center, and the overall network topology.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk sample. The experimental PXRD pattern of the synthesized material should match the simulated pattern generated from the single-crystal X-ray diffraction data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Key spectral changes to observe include:

  • A shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal ion.

  • Changes in the vibrational modes of the pyridine ring, indicating coordination of the pyridine nitrogen.

  • A shift in the N-H stretching frequency if the secondary amine is involved in coordination or hydrogen bonding.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the coordination polymer and the presence of solvent molecules within the crystal lattice. A typical TGA curve for a coordination polymer will show an initial weight loss corresponding to the removal of solvent molecules, followed by a plateau of thermal stability, and finally, decomposition of the organic ligand at higher temperatures.

Causality Behind Experimental Choices

The selection of synthetic parameters is critical for controlling the outcome of the coordination polymer synthesis.

Influence of synthetic parameters on structural outcomes.
  • Metal Ion: The choice of metal ion has a profound effect on the final structure. The coordination number, preferred geometry, and Lewis acidity of the metal ion will dictate how the ligand arranges itself in the coordination sphere. For example, Cu(II) often adopts square planar or distorted octahedral geometries, while Zn(II) typically prefers tetrahedral or octahedral coordination.[3][4]

  • Solvent: The solvent system can influence the solubility of the reactants, the deprotonation state of the ligand, and can also act as a template for the formation of the coordination polymer network. In some cases, solvent molecules can be incorporated into the final structure as coordinated or guest molecules.[5]

  • Temperature: The reaction temperature affects the kinetics of crystal growth and can lead to the formation of different polymorphs or phases. Higher temperatures can sometimes promote the formation of more thermodynamically stable, higher-dimensional structures.

  • Metal-to-Ligand Ratio: Varying the molar ratio of the metal salt to the ligand can influence the connectivity of the resulting network and can be a strategy to control the dimensionality and porosity of the coordination polymer.

Potential Applications

Coordination polymers based on 2-[(2-Pyridinylmethyl)amino]benzoic acid and its derivatives have shown promise in several areas:

  • Catalysis: The presence of accessible metal centers can render these materials active as heterogeneous catalysts for various organic transformations.[4]

  • Luminescence: Coordination polymers incorporating d¹⁰ metal ions like Zn(II) or Cd(II) can exhibit interesting photoluminescent properties, making them potential candidates for sensing applications.

  • Drug Delivery: The porous nature of some coordination polymers allows for the encapsulation and controlled release of drug molecules. The biocompatibility of the metal ions and the ligand would be a critical consideration for such applications.

Conclusion

2-[(2-Pyridinylmethyl)amino]benzoic acid is a highly versatile ligand for the synthesis of a wide range of coordination polymers. By carefully controlling the synthetic conditions, researchers can tune the structural and functional properties of these materials for specific applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for the exploration of this exciting class of materials. The continued investigation of coordination polymers based on this and related ligands is expected to lead to the development of new functional materials with significant scientific and technological impact.

References

  • Request PDF on ResearchGate. (2025, August 6). Synthesis, characterization, and crystal structures of two coordination polymers from 3,5-bis(pyridin-4-ylmethyl) aminobenzoic acid. Retrieved from [Link]

  • Crisan, M., et al. (2024). Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 330–334. Retrieved from [Link]

  • Klepov, V. V., et al. (2021). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 26(23), 7123. Retrieved from [Link]

  • Dou, W., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18045–18055. Retrieved from [Link]

  • Chen, X., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998. Retrieved from [Link]

Sources

Application Note: Antimicrobial Screening & Characterization of 2-[(2-Pyridinylmethyl)amino]benzoic Acid Derivatives

[1]

Executive Summary

The 2-[(2-Pyridinylmethyl)amino]benzoic acid scaffold (an N-substituted anthranilic acid) represents a privileged structure in medicinal chemistry. Its pharmacophore combines a lipophilic aromatic core with a specific N,N,O-donor triad (pyridine nitrogen, secondary amine, and carboxylate). This structural motif allows for dual mechanisms of action:

  • Metallobiology: Chelation of essential divalent cations (

    
    , 
    
    
    ,
    
    
    ) required for bacterial metalloenzymes.
  • Membrane Disruption: The amphiphilic nature of the scaffold can perturb bacterial cell envelopes, particularly in Gram-positive organisms and fungal hyphae.

This guide provides a standardized workflow for evaluating these derivatives, moving from solubility optimization to advanced mechanistic studies.

Compound Management & Solubility

Critical Technical Insight: These derivatives are often zwitterionic. Their solubility is highly pH-dependent. While soluble in DMSO, they may precipitate upon dilution into aqueous media (Mueller-Hinton Broth) if the pH shifts near their isoelectric point.

Protocol: Stock Solution Preparation
  • Primary Stock: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mg/mL (or 20–50 mM).

    • Note: Avoid unbuffered water; the free acid form is often insoluble.

  • Visual Check: Vortex for 2 minutes. If turbidity persists, sonicate at 40 kHz for 10 minutes.

  • Working Solution: Dilute the stock 1:100 into the test medium (e.g., CAMHB) before adding bacteria to check for precipitation.

    • Pass Criteria: Solution must remain clear. If precipitate forms, lower the concentration or adjust the final solvent concentration (max 2% DMSO).

Primary Screening: MIC & MBC Determination

Standard: CLSI M07-A10 (Aerobes) / M27 (Yeasts). Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Workflow Diagram: Screening Logic

Antimicrobial_ScreeningStartCompound Stock(DMSO)DilutionSerial Dilution(96-well Plate)Start->DilutionIncubationIncubation(37°C, 18-24h)Dilution->IncubationReadoutRead MIC(Visual/OD600)Incubation->ReadoutDecisionMIC ≤ 10 µg/mL?Readout->DecisionMBC_TestMBC/MFC Test(Agar Plating)Decision->MBC_TestYesStopDiscard/RedesignDecision->StopNo

Caption: Logical workflow for primary antimicrobial screening, prioritizing high-potency candidates for bactericidal evaluation.

Detailed Protocol (Broth Microdilution)
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Crucial for this scaffold: Ensure physiological levels of

      
       (20-25 mg/L) and 
      
      
      (10-12.5 mg/L). Chelation-active compounds may show artificially high potency in cation-depleted media.
  • Inoculum: Prepare a 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100 to achieve 
    
    
    CFU/mL.
  • Plate Setup:

    • Add 100 µL of compound dilutions (2-fold series) to columns 1–10.

    • Column 11: Growth Control (Media + Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 16–20 hours (Bacteria) or 24–48 hours (Candida spp.).

  • Readout:

    • Visual: Look for a "button" of sediment (growth).

    • Resazurin (Optional): Add 30 µL of 0.01% Resazurin. Blue -> Pink indicates growth. This is recommended if the test compound is colored (common with pyridine derivatives).

Mechanism of Action (MoA) Investigation

If the derivative shows activity (MIC < 10 µg/mL), determine if it acts via metal sequestration or membrane permeabilization .

MoA 1: The "Metal Rescue" Assay

Hypothesis: If the compound kills bacteria by chelating essential metals (e.g., Iron or Zinc), adding excess metal to the media should abolish the antimicrobial effect.

Protocol:

  • Determine the MIC of the compound alone.

  • Prepare CAMHB supplemented with excess metals:

    • 
       (50 µM)
      
    • 
       (50 µM)
      
  • Repeat the MIC test using the metal-supplemented media.

  • Interpretation:

    • MIC Increases (e.g., 4x to >64x): Mechanism involves metal chelation.

    • MIC Unchanged: Mechanism is likely membrane-based or intracellular target.

MoA 2: Membrane Permeability (NPN Uptake)

Hypothesis: The amphiphilic nature of N-benzyl-anthranilic acids may disrupt the outer membrane (OM) of Gram-negatives.

Protocol:

  • Reagent: N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe. It fluoresces strongly in phospholipid environments but is excluded by intact OMs.

  • Setup:

    • Wash E. coli cells and resuspend in HEPES buffer.

    • Add NPN (10 µM final).

    • Add test compound at

      
       MIC.
      
  • Measurement: Monitor fluorescence (Ex: 350 nm, Em: 420 nm).

  • Result: A rapid spike in fluorescence indicates OM disruption.

Secondary Screening: Biofilm Inhibition

Anthranilic acid derivatives have reported anti-biofilm activity, particularly against S. aureus and C. albicans.

Protocol: Crystal Violet Attachment Assay
  • Growth: Incubate bacteria in 96-well plates (TSB + 1% Glucose) for 24h to form mature biofilms.

  • Treatment: Wash planktonic cells. Add fresh media containing the compound (at

    
    , 
    
    
    , and
    
    
    MIC). Incubate 24h.
  • Staining:

    • Wash wells

      
       with PBS.
      
    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize dye with 30% Acetic Acid.

  • Quantification: Measure

    
    . Calculate % inhibition relative to untreated control.
    

Safety Profiling (Selectivity Index)

To validate the compound as a drug candidate, it must be selective for bacteria over mammalian cells.

Protocol: Hemolysis Assay

Why: This scaffold targets membranes. Red Blood Cells (RBCs) are the standard proxy for eukaryotic membrane toxicity.

  • Source: Fresh sheep or human RBCs, washed and resuspended to 2% in PBS.

  • Exposure: Incubate RBCs with compound (concentration range 1–100 µg/mL) for 1 hour at 37°C.

  • Controls:

    • Negative: PBS (0% lysis).

    • Positive: 1% Triton X-100 (100% lysis).

  • Calculation: Centrifuge and measure supernatant hemoglobin at 540 nm.

    
    
    
  • Selectivity Index (SI):

    
    . An 
    
    
    is desired.

Data Presentation Template

Table 1: Summary of Antimicrobial Potency

Compound IDR-Group Subst.MIC (S. aureus)MIC (E. coli)MIC (C. albicans)MBC/MIC Ratio
Ref (Cipro) -0.5 µg/mL0.01 µg/mL-1
PMAB-01 -H8 µg/mL>64 µg/mL16 µg/mL2 (Bactericidal)
PMAB-02 -Cl (5-pos)2 µg/mL32 µg/mL8 µg/mL4 (Bacteriostatic)

Diagram: Mechanism of Action Hypothesis

MoA_PathwaysCompound2-[(2-Pyridinylmethyl)amino]benzoic acidMetal_PathPathway A:Metal ChelationCompound->Metal_PathMembrane_PathPathway B:Membrane DisruptionCompound->Membrane_PathTarget_1Sequester Zn2+/Fe2+Metal_Path->Target_1Target_2Perturb Lipid BilayerMembrane_Path->Target_2Effect_1MetalloenzymeFailureTarget_1->Effect_1Effect_2Leakage ofIntracellular ContentTarget_2->Effect_2

Caption: Dual mechanistic pathways: Metal sequestration (bacteriostatic) vs. Membrane perturbation (bactericidal).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Aboshanab, A. M., et al. (2024).[2] "Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review." ResearchGate. Link

  • Swebocki, T., et al. (2023).[3] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[3] Link

  • Célia, F., et al. (2022). "Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate." MDPI. Link

  • Bala, M., et al. (2014). "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives." RSC Advances. Link

measuring the binding affinity of 2-[(2-Pyridinylmethyl)amino]benzoic acid to proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectroscopic and Thermodynamic Characterization of 2-[(2-Pyridinylmethyl)amino]benzoic Acid Binding to Serum Albumin

Executive Summary

This guide details the protocol for determining the binding affinity (


) and thermodynamic parameters of 2-[(2-Pyridinylmethyl)amino]benzoic acid (PMABA)  to serum albumin (BSA/HSA). PMABA, a reduced Schiff base derived from anthranilic acid and pyridine-2-carboxaldehyde, represents a class of ligands often used as fluorescent probes or metallodrug precursors.

While PMABA possesses intrinsic fluorescence, this protocol prioritizes Tryptophan (Trp) Fluorescence Quenching as the primary method due to its high sensitivity to the local environment of the albumin binding pockets (Sudlow Site I/II). Isothermal Titration Calorimetry (ITC) is presented as the orthogonal validation method to resolve the enthalpic (


) and entropic (

) contributions to binding.

Physicochemical Context

  • Ligand: 2-[(2-Pyridinylmethyl)amino]benzoic acid (PMABA).

    • MW: ~228.25 g/mol .

    • Solubility: Sparingly soluble in water; requires DMSO stock.

    • pKa: Contains ionizable groups (pyridine nitrogen, secondary amine, carboxylic acid). Experiments must be buffered at pH 7.4 to mimic physiological ionization states.

  • Target: Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[1][2][3]

    • Signal Source: Intrinsic fluorescence of Tryptophan residues (Trp-214 in HSA; Trp-134/212 in BSA) upon excitation at 295 nm.[4]

Method A: Fluorescence Quenching Titration (Primary Protocol)

Principle: The binding of PMABA to albumin alters the microenvironment of the Trp residues, resulting in a decrease (quenching) of fluorescence intensity. Because PMABA absorbs UV light, the Inner Filter Effect (IFE) must be mathematically corrected to distinguish true binding from optical artifact.

Materials & Preparation
  • Buffer: 50 mM Phosphate Buffer Saline (PBS), pH 7.4.

  • Protein Stock: 10

    
    M BSA/HSA in PBS. Note: Check concentration using 
    
    
    
    (BSA).
  • Ligand Stock: 10 mM PMABA in DMSO.

  • Instrumentation: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent) + UV-Vis Spectrophotometer.

Experimental Workflow
  • Baseline Scan: Place 2.0 mL of Protein Stock (10

    
    M) in a quartz cuvette. Record emission spectrum (300–500 nm, 
    
    
    
    nm).
  • Titration: Sequentially add aliquots (e.g., 2–5

    
    L) of Ligand Stock to the cuvette.
    
    • Target Ratio: Achieve [Ligand]/[Protein] ratios from 0 to 10.

    • Mixing: Magnetic stirring for 2 mins after each addition.

  • Readout: Record fluorescence emission (

    
    ) at peak maximum (~340 nm) for each point.
    
  • Absorbance Measurement (Critical): Parallel to fluorescence, measure the absorbance of the exact same titration series at excitation (

    
    ) and emission (
    
    
    
    ) wavelengths.
Data Correction (The Self-Validating Step)

Raw fluorescence (


) must be corrected for the absorption of excitation and emission light by the ligand (IFE). Use the Lakowicz equation:


  • 
    : Corrected Fluorescence Intensity
    
  • 
    : Absorbance at 295 nm
    
  • 
    : Absorbance at 340 nm
    
Workflow Visualization

FluorescenceWorkflow Prep Buffer & Stock Prep (pH 7.4, DMSO < 1%) Titration Titration Loop Add PMABA -> Mix -> Read Prep->Titration Measure_F Measure F_obs (Ex: 295nm, Em: 340nm) Titration->Measure_F Measure_A Measure Absorbance (A_ex & A_em) Titration->Measure_A Correction IFE Correction (Lakowicz Eq) Measure_F->Correction Measure_A->Correction Analysis Data Analysis Stern-Volmer & Double Log Correction->Analysis Analysis->Titration Next Conc.

Figure 1: Fluorescence quenching workflow with mandatory Inner Filter Effect (IFE) correction loops.

Method B: Isothermal Titration Calorimetry (Validation Protocol)

Principle: ITC measures the heat released or absorbed (


) during binding, providing a complete thermodynamic profile in a single experiment without optical interference.
Protocol
  • Cell: BSA (30

    
    M) in PBS (pH 7.4).
    
  • Syringe: PMABA (300–500

    
    M) in PBS (pH 7.4).
    
    • Crucial: DMSO concentration must be exactly matched in cell and syringe (e.g., 1%) to prevent heat of dilution artifacts.

  • Settings: 25°C, Reference Power 10

    
    cal/s, Stirring 1000 rpm.
    
  • Injection Profile: 1 x 0.4

    
    L (dummy), followed by 19 x 2.0 
    
    
    
    L injections.
Thermodynamic Logic

This method validates the "static" nature of quenching observed in Method A. If Method A shows quenching but ITC shows no heat change, the quenching may be collisional (dynamic) rather than binding-driven.

Thermodynamics Complex PMABA-BSA Complex dH Enthalpy (ΔH) (H-bonds, vdW) Complex->dH dS Entropy (ΔS) (Hydrophobic Effect) Complex->dS Free Free Ligand + Protein Free->Complex Binding Event dG Gibbs Free Energy (ΔG) (Affinity) dH->dG dS->dG

Figure 2: Thermodynamic parameters derived from ITC.


.

Data Analysis & Calculations

Stern-Volmer Analysis (Quenching Mechanism)

Determine if quenching is dynamic (collisional) or static (complex formation).



  • 
    : Fluorescence intensity before and after ligand addition.
    
  • 
    : Stern-Volmer quenching constant.[5]
    
  • 
    : Concentration of PMABA.
    
  • 
    : Bimolecular quenching rate constant.
    
  • 
    : Lifetime of fluorophore (approx 
    
    
    
    s for biopolymers).

Interpretation: If


, the mechanism is static binding  (complex formation), confirming specific affinity.
Double-Log Plot (Binding Constants)

For static quenching, use the modified Stern-Volmer (or Double-Log) equation to find the Binding Constant (


) and number of sites (

):


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope:

    
     (binding stoichiometry).
    
  • Intercept:

    
     (binding affinity).
    
Summary of Expected Data
ParameterSymbolUnitTypical Range (Albumin-Small Molecule)Significance
Binding Constant



Indicates moderate to strong affinity.
Binding Sites

-

Suggests 1:1 interaction (usually Sudlow Site I).
Gibbs Energy

kJ/mol

to

Spontaneous binding.
Enthalpy

kJ/molNegativeExothermic (H-bonds/vdW).
Entropy

J/mol[5][6][7][8]·KPositiveHydrophobic interaction (water release).

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative source for IFE correction and Stern-Volmer equations).

  • Khaibrakhmanova, D., et al. (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin.[4][9] Pharmaceuticals, 13(2), 30. (Provides comparative data for benzoic acid derivatives binding to BSA).

  • Jayabharathi, J., et al. (2013). Fluorescence quenching of bovine serum albumin by NNMB.[5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 108, 146-150.[5] (Protocol grounding for N-substituted aromatic ligands).

  • Dufour, C., & Dangles, O. (2005). Flavonoid-Serum Albumin Complexation: Determination of Binding Constants and Binding Sites by Fluorescence Spectroscopy. Biochimica et Biophysica Acta (BBA). (Methodology for correcting IFE in polyphenol-like ligands).

Sources

cell-based assays for evaluating cytotoxicity of aminobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminobenzoic acid derivatives (ABADs)—ranging from simple isomers like p-aminobenzoic acid (PABA) to complex benzocaine analogs and Schiff bases—occupy a dual pharmacological niche.[1] While often used as benign scaffolds in sunscreens and anesthetics, specific functionalizations (e.g., N-hydroxylation, azo-linkages) can induce potent cytotoxicity via oxidative stress and mitochondrial disruption. This guide outlines a robust, multi-parametric workflow for evaluating ABAD cytotoxicity. It specifically addresses the "false-positive" interference common to amine-rich compounds in tetrazolium-based assays and provides a validated roadmap for distinguishing cytostatic effects from true necrosis.

Experimental Strategy & Cell Line Selection

Before pipetting, the biological model must match the intended application of the derivative. ABADs often exhibit tissue-specific toxicity due to differential expression of N-acetyltransferase (NAT) enzymes.

Strategic Selection Matrix
Intended ApplicationRecommended Cell LineRationale
Topical/Cosmetic (e.g., Sunscreens)HaCaT (Immortalized Keratinocytes)Standard model for epidermal toxicity; metabolically competent for skin-specific biotransformation.
Systemic Drug (e.g., Anesthetics)HepG2 (Hepatocellular Carcinoma)High expression of Phase I/II enzymes; critical for detecting metabolite-driven toxicity (e.g., hydroxylamines).
Anticancer Agent HCT-116 or MCF-7 PABA derivatives often target folate metabolism; these lines are sensitive to anti-folate mechanisms.
Ocular Safety SIRC or MDCK Rabbit corneal or canine kidney cells; standard for irritancy testing (OECD 460).

Workflow Visualization

The following diagram outlines the logical flow from compound solubilization to mechanistic validation.

G cluster_Screen Primary Screening cluster_Mech Mechanistic Validation Start Compound Prep (DMSO Solubilization) SolubilityCheck Solubility Check (PBS/Media, pH 7.4) Start->SolubilityCheck MTT Metabolic Assay (MTT/MTS) SolubilityCheck->MTT Interference Cell-Free Interference Control MTT->Interference Parallel Run Decision Viability < 50%? MTT->Decision Interference->MTT Subtract Background LDH Membrane Integrity (LDH Release) Decision->LDH Yes ROS Oxidative Stress (DCFDA Staining) Decision->ROS Yes Output IC50 & Mode of Death (Apoptosis vs. Necrosis) LDH->Output ROS->Output

Figure 1: Logical workflow for ABAD cytotoxicity testing, highlighting the critical interference control step.

Protocol 1: Metabolic Viability (MTT) with Interference Correction

The Challenge: Aminobenzoic acid derivatives containing free amines or azo groups can chemically reduce tetrazolium salts (MTT) to formazan without live cells, leading to false "high viability" readings. The Solution: A mandatory "Cell-Free Compound Control."

Materials
  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl sulfoxide).[2][3]

  • Cells: HaCaT (seeded at 1 x 10^4 cells/well in 96-well plates).

Step-by-Step Methodology
  • Seeding: Plate cells in 100 µL media/well. Incubate 24h to allow attachment.

  • Compound Preparation:

    • Dissolve ABAD in 100% DMSO (Stock).

    • Dilute in culture media to 2x final concentration.

    • Critical: Final DMSO concentration must be ≤ 0.5% (v/v).

  • Treatment Layout (96-well plate):

    • Group A (Test): Cells + Media + Compound (Triplicates per dose).

    • Group B (Vehicle Control): Cells + Media + 0.5% DMSO.

    • Group C (Blank): Media only (no cells).

    • Group D (Compound Interference Control): Media + Compound (No cells). Do not skip this.

  • Incubation: 24h or 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT stock to all wells (A, B, C, D). Incubate 2-4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance (Abs) at 570 nm (reference 630 nm).

Data Calculation (Corrected)


If 

, the compound is chemically reducing MTT. Switch to a non-redox assay like ATP luminescence (CellTiter-Glo).

Protocol 2: Membrane Integrity (LDH Release)

Metabolic assays (MTT) detect growth arrest (cytostasis) but do not confirm cell death. ABADs often cause membrane leakage via lipid peroxidation. The Lactate Dehydrogenase (LDH) assay confirms necrosis.

Methodology
  • Supernatant Collection: After treatment (from Protocol 1), transfer 50 µL of culture supernatant to a new clear-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: 30 minutes at Room Temperature (Dark).

  • Stop Solution: Add 50 µL Stop Solution (Acetic acid or HCl).

  • Measurement: Read Absorbance at 490 nm.

Interpretation:

  • High MTT + Low LDH: Cytostatic (Growth arrest, potential for recovery).

  • Low MTT + High LDH: Cytotoxic (Necrosis/Late Apoptosis).

Mechanistic Insight: ROS & Mitochondrial Dysfunction

Aminobenzoic acid derivatives can undergo metabolic N-hydroxylation, generating reactive oxygen species (ROS).

Pathway Visualization

ROS Compound Aminobenzoic Derivative CYP CYP450 / NAT Metabolism Compound->CYP Radical N-hydroxy Radical CYP->Radical ROS_Gen ROS Increase (H2O2, O2•-) Radical->ROS_Gen Mito Mitochondrial Depolarization ROS_Gen->Mito Oxidative Stress Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Mechanism of ABAD-induced cytotoxicity via oxidative stress and mitochondrial pathways.

ROS Detection Protocol (DCFDA)
  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[4]

  • Staining: Wash treated cells with PBS.[5] Incubate with 10 µM H2DCFDA in phenol-red-free media for 30 min.

  • Stimulation: If testing for protection (antioxidant effect), add ABAD before an oxidant challenge (e.g., TBHP). If testing toxicity, add ABAD alone.

  • Read: Fluorescence Ex/Em: 485/535 nm.

  • Result: Increase in fluorescence indicates intracellular ROS generation, confirming oxidative mechanism.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High background in cell-free wells Chemical reduction of MTT by amine group.Use "Group D" subtraction (see Protocol 1) or switch to Resazurin assay.
Precipitation upon adding media Compound hydrophobicity (common in benzocaine analogs).Pre-warm media; reduce concentration; ensure DMSO < 0.5%.
Inconsistent IC50 values Evaporation of outer wells (Edge Effect).Fill outer wells with PBS; use only inner 60 wells for data.
Color change of medium pH shift due to acidic carboxyl group on ABAD.Ensure media is buffered with HEPES (25 mM); check pH prior to addition.

References

  • OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. Organisation for Economic Co-operation and Development.[2][6] Link

  • BenchChem. (2025).[7] Development of Anticancer Agents from 2-((2-Aminophenyl)thio)benzoic Acid Derivatives.Link

  • National Institutes of Health (NIH). (2016). Interferences in the Optimization of the MTT Assay for Viability Estimation.Link

  • MDPI. (2020). HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity.[5]Link

  • Frontiers in Pharmacology. (2023). Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells.[8]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Metal Complex Formation

Author: BenchChem Technical Support Team. Date: February 2026

A a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and foundational knowledge to researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the fundamental chemical principles that govern the success of your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial parameters when designing a new metal complex synthesis?

A1: Success in synthesizing a novel metal complex hinges on the careful consideration of several core parameters. Before beginning experimental work, a thorough analysis of the following is essential:

  • Metal Ion and Ligand Properties (HSAB Theory): The Hard and Soft Acids and Bases (HSAB) principle is a powerful predictive tool. It states that hard acids prefer to bind with hard bases, and soft acids with soft bases, to form stable complexes.[1][2][3] Hard acids (e.g., H+, Al³⁺, Cr³⁺) are small, highly charged, and not easily polarizable. They favor coordination with hard bases, which are typically small, highly electronegative donor atoms (e.g., F⁻, OH⁻, R-O⁻, NH₃).[1][2] Conversely, soft acids (e.g., Ag⁺, Hg²⁺, Pt²⁺) are larger, have a lower charge density, and are more polarizable. They form more stable, covalent-like bonds with soft bases, which are larger and less electronegative (e.g., I⁻, SCN⁻, R₂S).[2][4] A mismatch, such as attempting to coordinate a hard acid with a soft base, often leads to unstable products or no reaction.

  • Stoichiometry: The ratio of metal to ligand is fundamental.[5] While a 1:1 or 1:2 metal-to-ligand ratio is common, the coordination number of the metal, the denticity of the ligand, and the potential for bridging ligands can necessitate different ratios.[5][6] Varying the stoichiometry can lead to entirely different complex geometries and even different metal oxidation states.[7][8]

  • Solvent Selection: The solvent does more than just dissolve reactants; it is an active participant in the reaction. Key solvent properties to consider include polarity, coordinating ability, and boiling point.[9][10] A coordinating solvent can compete with your ligand for sites on the metal ion, potentially inhibiting complex formation, but in some cases, it can facilitate the reaction.[11][12][13] A non-coordinating solvent is often preferred to allow the desired metal-ligand interaction to dominate.[11]

  • Temperature and pH: These parameters control the thermodynamics and kinetics of the reaction. Temperature affects reaction rates and can influence which product is thermodynamically favored.[14][15][16] pH is especially critical when working with ligands that have acidic or basic functional groups, as it dictates the protonation state of the ligand and its ability to coordinate with the metal ion.[17][18][19]

Q2: How do I select the appropriate solvent for my reaction?

A2: Solvent selection is a multi-faceted decision. The primary goal is to dissolve both the metal salt and the ligand. Beyond that, consider the following:

  • Coordinating vs. Non-coordinating Solvents:

    • Coordinating Solvents (e.g., Acetonitrile, DMSO, DMF, Water) can stabilize the metal ion before the ligand is introduced.[10][12] This can be beneficial, but a strongly coordinating solvent may prevent your desired ligand from binding. Acetonitrile is often a good starting point as it is a moderately coordinating polar aprotic solvent that dissolves a wide range of materials.[10]

    • Non-coordinating Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexane) do not bind strongly to the metal center, leaving it available to react with your ligand.[11] They are often used when the ligand is expected to bind strongly or when studying the intrinsic reactivity of the metal-ligand pair.

  • Polarity: The solvent's polarity must be suitable for your reactants. Polar solvents are generally better for dissolving charged metal salts, while less polar solvents may be required for organic ligands.[9]

  • Boiling Point: The boiling point determines the maximum temperature for the reaction at atmospheric pressure. Reactions requiring higher energy input will need a high-boiling solvent like DMF or Toluene.[20][21]

SolventDielectric Constant (Polarity)Coordinating AbilityBoiling Point (°C)Common Applications
Water 80.1Strong100Dissolving ionic salts, reactions with hydrophilic ligands.
Acetonitrile (ACN) 37.5Moderate82Good general-purpose solvent for many metal salts and organic ligands.[10]
Dimethylformamide (DMF) 36.7Strong153High-temperature reactions, dissolving poorly soluble compounds.
Dimethyl Sulfoxide (DMSO) 46.7Strong189Similar to DMF, excellent solvating power.[12]
Methanol (MeOH) 32.7Moderate65Protic solvent, can participate in proton exchange.
Dichloromethane (DCM) 8.9Weak40Good for organometallic complexes and less polar ligands.
Tetrahydrofuran (THF) 7.5Moderate66Ethereal solvent, can coordinate to metal centers.
Toluene 2.4Very Weak111High-temperature reactions with non-polar compounds.
Q3: My complex is air- or moisture-sensitive. What precautions are necessary?

A3: Many metal complexes, especially those with metals in low oxidation states or with coordinatively unsaturated sites, are reactive towards oxygen and water.[22][23] Successful synthesis requires rigorous air-free techniques.

  • Gloveboxes and Schlenk Lines: These are the two primary tools for handling air-sensitive compounds.[22][24] A glovebox provides a sealed environment filled with an inert gas (typically nitrogen or argon), allowing for manipulation of reagents as if on an open bench.[24] A Schlenk line is a glass manifold that allows you to evacuate air from your reaction flask and backfill it with inert gas.[22][24] This "vacuum/backfill" cycle, repeated three times, is usually sufficient to create an inert atmosphere.[22]

  • Solvent and Reagent Preparation: All solvents must be thoroughly dried and deoxygenated. This is typically done by sparging with an inert gas or by using a solvent purification system. Reagents should be stored under an inert atmosphere.

  • Glassware: All glassware must be dried in an oven (e.g., at 150 °C) or flame-dried under vacuum to remove adsorbed water before use.[22][25]

Troubleshooting Guides

This section addresses specific experimental failures with a logical, cause-and-effect approach.

Problem 1: Low or No Yield of the Desired Complex

This is the most common issue in synthetic coordination chemistry. A systematic approach is required to diagnose the problem.

LowYieldTroubleshooting start Problem: Low/No Yield check_purity 1. Verify Starting Material Purity & Integrity (NMR, MS, Elemental Analysis) start->check_purity check_stoich 2. Re-evaluate Stoichiometry Is the metal:ligand ratio correct? check_purity->check_stoich check_conditions 3. Analyze Reaction Conditions check_stoich->check_conditions sub_conditions Solvent Choice (Coordinating vs. Non-coordinating) check_conditions->sub_conditions sub_temp Temperature (Too low/high?) check_conditions->sub_temp sub_ph pH Control (Is the ligand deprotonated?) check_conditions->sub_ph sub_time Reaction Time (Is it complete?) check_conditions->sub_time check_atmosphere 4. Consider Atmospheric Sensitivity (Reaction under N2/Ar?) sub_conditions->check_atmosphere sub_temp->check_atmosphere sub_ph->check_atmosphere sub_time->check_atmosphere check_isolation 5. Review Isolation/Workup (Is the product being lost?) check_atmosphere->check_isolation solution Solution Found check_isolation->solution

Caption: A decision tree for systematically troubleshooting low product yield.

Detailed Breakdown of Causes and Solutions:

  • Cause A: Incorrect Stoichiometry or Impure Starting Materials

    • The "Why": The reaction relies on a precise ratio of metal to ligand.[5] If your starting materials are impure (e.g., containing residual solvent or byproducts), your calculated molar amounts will be incorrect.[26] Likewise, some metal salts are hygroscopic and their water content must be accounted for.

    • Solution:

      • Verify Purity: Always characterize your ligands (e.g., via NMR, MS) before use. Use fresh, high-purity metal salts from a reliable supplier.

      • Titrate Reagents: For highly sensitive reactions, titrating reagents like organometallics (e.g., BuLi) is crucial to determine their exact molarity.

      • Experiment with Ratios: If the expected product does not form, try varying the metal-to-ligand ratio (e.g., 1:1, 1:2, 2:1) to see if a different species is formed.[8]

  • Cause B: Suboptimal Temperature or Reaction Time

    • The "Why": Complex formation is a thermodynamic process involving bond breaking and formation.[9][27] Some reactions have a significant activation energy and require heat to proceed at a reasonable rate.[21] Conversely, some complexes are thermally unstable and will decompose if overheated.[28] Reactions may also be slow, requiring extended stirring to reach equilibrium.[26]

    • Solution:

      • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC), NMR, or UV-Vis spectroscopy to monitor the disappearance of starting materials and the appearance of the product over time.

      • Systematically Vary Temperature: If no reaction occurs at room temperature, incrementally increase the temperature (e.g., to 50 °C, 80 °C, or reflux).[15] If decomposition is suspected, try running the reaction at a lower temperature (e.g., 0 °C or -78 °C).[20]

  • Cause C: Incorrect pH

    • The "Why": Many ligands are Brønsted-Lowry bases and must be deprotonated to act as effective Lewis bases and coordinate to the metal.[18] The pH of the solution determines the equilibrium between the protonated and deprotonated forms of the ligand.[17] If the pH is too low, the ligand will be protonated and inactive. If the pH is too high, the metal ion may precipitate as a hydroxide.[19]

    • Solution:

      • Use a Base: If your ligand has an acidic proton (e.g., -OH, -NH, -SH), add a non-coordinating base (like triethylamine or a milder carbonate) to facilitate deprotonation.

      • Buffer the Solution: For aqueous reactions, using a pH buffer can maintain the optimal conditions for complex formation.

      • pH Titration Studies: In complex cases, performing a pH-metric titration can help determine the pKa of the ligand and the optimal pH range for complexation.[17][19]

Problem 2: Difficulty in Isolating or Purifying the Product

Formation of the complex is only half the battle. Isolation and purification are often the most challenging steps.

  • Issue A: The complex will not precipitate or crystallize.

    • The "Why": The product may be too soluble in the reaction solvent. Sometimes, what appears to be a failed reaction is simply a highly soluble product.

    • Solution Protocol: Inducing Precipitation/Crystallization

      • Reduce Volume: Concentrate the solution under reduced pressure to increase the product concentration.

      • Add an Anti-Solvent: Slowly add a solvent in which your complex is insoluble (an "anti-solvent"). For a polar complex in a solvent like DMF, a less polar anti-solvent like diethyl ether or hexane might induce precipitation. For a non-polar complex in DCM, adding pentane could work.

      • Cooling: Lowering the temperature reduces solubility and can promote crystallization. Let the solution stand overnight in a refrigerator (4 °C) or freezer (-20 °C).[29]

      • Vapor Diffusion: This is a powerful technique for growing high-quality single crystals.[30] Place your complex solution in a small vial, and place that vial inside a larger jar containing a volatile anti-solvent. Seal the jar. The anti-solvent will slowly diffuse into your solution, gradually decreasing the solubility of your complex and promoting slow crystal growth.[31]

  • Issue B: The product is an oil or amorphous solid.

    • The "Why": Oiling out occurs when a compound comes out of solution above its melting point or as a supersaturated liquid. Amorphous solids lack a well-defined crystal lattice. This can be caused by residual impurities or rapid precipitation.

    • Solution:

      • Trituration: Add a small amount of an anti-solvent and scratch the side of the flask with a glass rod at the liquid-air interface. The high-energy surface of the scratch can induce nucleation.

      • Re-dissolve and Re-precipitate: Dissolve the oil or amorphous solid in a minimal amount of a good solvent and repeat the precipitation process, but much more slowly. Slower addition of the anti-solvent or slower cooling is key.[29]

  • Issue C: The product is impure after isolation.

    • The "Why": Unreacted starting materials or side products have co-precipitated with your desired complex.

    • Solution:

      • Washing: Wash the crude solid with a solvent that dissolves the impurities but not your product.

      • Recrystallization: This is the most powerful purification technique for crystalline solids. Dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility. Then, allow the solution to cool slowly. The desired compound should crystallize out in a purer form, leaving impurities behind in the solution.

      • Column Chromatography: While less common for highly polar, ionic complexes, chromatography can be very effective for more "organic" or neutral organometallic compounds.[32][33] Silica or alumina are common stationary phases, but stability of the complex on the column must be verified first on a small scale with TLC.[33]

References

  • HSAB Principle Definition.Fiveable.
  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.AdiChemistry.
  • Thermodynamics of Complex Form
  • HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applic
  • pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes.Asian Journal of Chemistry.
  • HSAB theory.Wikipedia.
  • Air Free Techniques | Handling Air-Sensitive M
  • Metal-Ligand Associ
  • Entropy and Enthalpy Effects on Metal Complex Form
  • Working with air and moisture sensitive compounds.Molecular Inorganic Chemistry, Utrecht University.
  • Solvent coordination to palladium can invert the selectivity of oxid
  • pH-Metric Study On Metal-Ligand Stability Constants Of Cu(II) And Ni(II) Complexes With Hydroxy Substituted Chalcone.JETIR.
  • HARD AND SOFT ACIDS AND BASES (HSAB).Textbook Chapter.
  • Solvent effect on complexation reactions.
  • Stoichiometry effect on the structure, coordination and anticancer activity of gold(i/iii) bisphosphine complexes.Dalton Transactions.
  • Effect of Different Solvents on Thermodynamic Parameters of Interaction of some Metal Salts and Their Complexes.
  • Predicting the Stability Constants of Metal-Ion Complexes from First Principles.Inorganic Chemistry.
  • Tips & Tricks: Heating and Cooling.University of Rochester Department of Chemistry.
  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques.Advion, Inc..
  • pH metric analysis of complex formation of Cu(II),Ni(II),Co(II) and Fe(III)metal ions.Journal of Chemical and Pharmaceutical Research.
  • How can I differentiate between coordinated and non-coordinated water molecules in metal complexes?
  • Can we do column chromatography for the purification of metal complexs ?
  • Can we do column chromatography for the purification of metal complexs?Chemistry Stack Exchange.
  • ANALYSIS OF AIR-SENSITIVE COMPOUNDS VIA INERT SAMPLING TECHNIQUES BY iASAP COMPACT MASS SPECTROMETRY.Advion.
  • How to Purify Organometallic Complexes ?
  • Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study.PubMed.
  • Temper
  • Transferring Methods - Inert Atmospheric Methods.Chemistry LibreTexts.
  • What are some common causes of low reaction yields?Reddit r/Chempros.
  • Effect of Coordinating Solvents on the Structure of Cu(II)
  • A Comprehensive Review on Metal Complexes Structure, Properties, and Applications.Journal of Drug Delivery and Therapeutics.
  • Stoichiometry of complexes: Significance and symbolism.Spherical Insights.
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  • Reactivity of Metal Complexes Notes.Scribd.
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Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing one of the most persistent challenges in biological research and development: poor reproducibility. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the consistency and reliability of their biological assays. By understanding the root causes of variability and implementing robust validation and control measures, you can significantly improve the quality and impact of your experimental data.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about assay reproducibility. For more detailed explanations and protocols, please refer to the in-depth Troubleshooting Guides.

  • Q1: What are the most common sources of variability in biological assays? A1: Variability in cell-based and other biological assays can stem from multiple factors, which can be broadly categorized as biological, technical, and environmental. Key sources include the integrity of your cell lines (misidentification, cross-contamination, or genetic drift), inconsistencies in cell culture conditions (media, serum, passage number), and potential mycoplasma contamination.[1] Technical aspects like inconsistent cell seeding, pipetting errors, and the "edge effect" in microplates also contribute significantly.[2][3]

  • Q2: How often should I authenticate my cell lines? A2: It is best practice to test a new cell line upon receipt and quarantine it until you have a baseline Short Tandem Repeat (STR) profile and confirmation of being mycoplasma-free.[4] For ongoing projects, it is recommended to re-authenticate your cell lines annually to ensure their genetic identity has not drifted.[5]

  • Q3: What is the "edge effect" and how can I minimize it? A3: The edge effect refers to the phenomenon where the wells on the perimeter of a microplate exhibit different results from the interior wells. This is primarily due to increased evaporation and temperature gradients across the plate.[2][3] To mitigate this, avoid using the outer wells for critical samples; instead, fill them with sterile water or media to create a humidity barrier.[2] Using plate sealers during incubations is also highly recommended.[3]

  • Q4: What is an acceptable coefficient of variation (%CV) for my replicates? A4: The acceptable %CV can vary depending on the assay type and its intended purpose. However, a general guideline for many immunoassays is to aim for a %CV of less than 15% for intra-assay variability (within a plate) and less than 20% for inter-assay variability (between plates).[3][6] It's important to establish your own acceptance criteria during assay validation.

  • Q5: How can I ensure my reagents are performing consistently? A5: Implementing a robust reagent qualification program is crucial. This involves testing new lots of critical reagents, such as antibodies and standards, against the current qualified lot before use in routine experiments.[7][8] This process ensures that the new lot performs within established specifications and will not introduce a significant shift in your assay results.

In-Depth Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells (High %CV)

A high coefficient of variation (%CV) among replicate wells is a clear indicator of inconsistency in your assay. This section will delve into the common causes and provide actionable solutions.

Symptoms:

  • Large standard deviations between replicate measurements.

  • Inconsistent or non-reproducible dose-response curves.

  • Poor Z'-factor in high-throughput screening (HTS) assays.

Causality and Troubleshooting Workflow:

G start High %CV Observed pipetting Review Pipetting Technique start->pipetting Is pipetting consistent? mixing Evaluate Reagent & Sample Mixing pipetting->mixing Yes pipetting_solution Solution: Calibrate pipettes. Use proper technique (e.g., reverse pipetting for viscous liquids). Use multichannel pipettes carefully. pipetting->pipetting_solution No washing Assess Plate Washing Procedure mixing->washing Yes mixing_solution Solution: Ensure thorough mixing of all reagents and samples before and during plating. mixing->mixing_solution No bubbles Check for Bubbles in Wells washing->bubbles Yes washing_solution Solution: Use an automated plate washer if possible. Ensure all wells are washed equally and thoroughly. washing->washing_solution No edge_effect Investigate Edge Effects bubbles->edge_effect Yes bubbles_solution Solution: Visually inspect plates before reading. Centrifuge plates briefly to remove bubbles. bubbles->bubbles_solution No instrument Verify Instrument Performance edge_effect->instrument Yes edge_effect_solution Solution: Avoid using outer wells for samples. Use plate sealers and ensure proper incubator humidification. edge_effect->edge_effect_solution No end Problem Resolved instrument->end Yes instrument_solution Solution: Perform instrument qualification checks (e.g., plate reader verification). instrument->instrument_solution No

Troubleshooting High %CV

Quantitative Data Summary for Troubleshooting High %CV

Potential CauseKey IndicatorAcceptance CriteriaCorrective Action
Pipetting Error High variability in replicates%CV < 15% (intra-assay)Calibrate pipettes, train on proper technique, use automated liquid handlers.[3]
Inadequate Mixing Inconsistent results across the plateHomogeneous appearance of solutionsEnsure thorough mixing of reagents and cell suspensions.
Inconsistent Washing High background or variable signalConsistent well-to-well readingsUse an automated plate washer; ensure all nozzles are functioning correctly.[3]
Edge Effects Higher variability in outer wellsConsistent readings across the plateFill outer wells with sterile liquid, use plate sealers, ensure proper incubator humidity.[2][3]
Issue 2: Poor Assay-to-Assay Reproducibility

When results are consistent within a single experiment but vary significantly between different runs, it points to systemic issues that need to be addressed.

Symptoms:

  • Significant shifts in the dose-response curve between assays.

  • Inconsistent EC50/IC50 values.

  • Failure to meet established system suitability criteria over time.

Causality and Troubleshooting Workflow:

G start Poor Assay-to-Assay Reproducibility reagents Assess Reagent Variability start->reagents Are reagents consistent? cells Evaluate Cell Culture Consistency reagents->cells Yes reagents_solution Solution: Qualify new reagent lots. Monitor reagent stability and storage conditions. reagents->reagents_solution No protocol Review Protocol Adherence cells->protocol Yes cells_solution Solution: Use cells within a defined passage number range. Standardize cell seeding density and culture conditions. cells->cells_solution No environment Check for Environmental Fluctuations protocol->environment Yes protocol_solution Solution: Ensure a detailed SOP is followed by all users. Provide thorough training. protocol->protocol_solution No data_analysis Standardize Data Analysis environment->data_analysis Yes environment_solution Solution: Monitor incubator temperature, CO2, and humidity. Ensure consistent incubation times. environment->environment_solution No end Problem Resolved data_analysis->end Yes data_analysis_solution Solution: Use a standardized data analysis template. Define clear acceptance criteria for each run. data_analysis->data_analysis_solution No

Troubleshooting Poor Assay-to-Assay Reproducibility

Key Areas for Investigation:

  • Reagent Variability: Batch-to-batch variation in critical reagents like antibodies, serum, and standards is a major contributor to inter-assay variability.[7] It is essential to qualify new lots of these reagents before they are used in routine assays.

  • Cell Culture Consistency: The physiological state of your cells can have a profound impact on their response in an assay. Factors such as passage number, confluency, and media composition must be tightly controlled.[1][4]

  • Protocol Adherence: Even minor deviations from the standard operating procedure (SOP) can introduce significant variability. Ensure that all users are trained on and adhere to the established protocol.

  • Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell health and assay performance.[9]

Protocols for Ensuring Reproducibility

Protocol 1: Qualification of a New Lot of Antibody for Immunoassays

Objective: To ensure that a new lot of a critical antibody performs equivalently to the current, qualified lot.

Materials:

  • Current qualified lot of antibody.

  • New lot of antibody.

  • Reference standard and quality control (QC) samples at high, medium, and low concentrations.

  • All other assay reagents.

Procedure:

  • Prepare two sets of assay plates. On one set, use the current antibody lot, and on the other, use the new antibody lot.

  • On each plate, run a full standard curve and replicates of the high, medium, and low QC samples.

  • Perform the immunoassay according to the established SOP.

  • Analyze the data from both sets of plates.

  • Compare the performance of the new lot to the current lot based on pre-defined acceptance criteria.

Acceptance Criteria for Antibody Lot Qualification:

ParameterAcceptance CriteriaRationale
Standard Curve Parameters Slope, EC50, and R² of the new lot should be within ± 20% of the current lot.Ensures similar sensitivity and dynamic range.
QC Sample Recovery The mean recovery of QC samples with the new lot should be within ± 15% of the nominal concentration.Confirms accuracy of sample measurement.
Precision The %CV of QC sample replicates should be ≤ 20%.Demonstrates acceptable precision with the new lot.
Protocol 2: Performance Verification of a Microplate Reader

Objective: To verify the performance of an absorbance microplate reader to ensure accurate and precise measurements.

Materials:

  • A certified microplate reader validation plate with neutral density filters of known optical densities (OD).

  • Microplate reader software with a performance verification protocol.

Procedure:

  • Turn on the microplate reader and allow it to warm up for the manufacturer-recommended time.[10]

  • Select the performance verification protocol in the software.

  • Insert the validation plate into the reader.

  • Run the automated tests for accuracy, precision, and linearity.[11][12]

  • The software will generate a report comparing the measured values to the certified values of the validation plate.

Acceptance Criteria for Microplate Reader Performance Verification:

ParameterAcceptance CriteriaRationale
Absorbance Accuracy Measured OD should be within ± 5% of the certified OD of the filters.Ensures the reader is measuring absorbance values correctly.
Precision The %CV of replicate readings of the same filter should be ≤ 2%.Demonstrates the reader's ability to produce consistent measurements.
Linearity The R² of a plot of measured OD versus certified OD should be ≥ 0.999.Confirms the reader provides a linear response across a range of absorbances.

Implementing Statistical Process Control (SPC)

For routine assays, implementing Statistical Process Control (SPC) is a powerful way to monitor performance over time and proactively identify trends or shifts that could indicate a problem.[13][14]

Key Steps for Implementing SPC:

  • Select Key Parameters to Monitor: Choose critical assay parameters that reflect the health of the assay, such as the EC50 of the standard curve, the signal-to-background ratio, or the recovery of a positive control.

  • Establish Control Limits: After the assay has been validated, use data from a series of independent runs (e.g., 20-30 runs) to calculate the mean and standard deviation for each selected parameter. Control limits are typically set at ± 2 and ± 3 standard deviations from the mean.[9][15]

  • Create Control Charts: Plot the values of the monitored parameters from each subsequent assay run on a control chart (e.g., a Levey-Jennings chart).

  • Interpret the Charts: Use established rules (e.g., Westgard rules) to identify out-of-control situations, such as a single point outside the ± 3 standard deviation limits or a series of points trending in one direction.[9]

Example Control Chart:

G

EC50 Control Chart

By proactively monitoring your assays with SPC, you can detect and address issues before they lead to assay failure and the loss of valuable samples and reagents.

References

  • Quantics Biostatistics. (2024, October 1). Using Statistical Process Control (SPC) for Bioassays. [Link]

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  • Cell Culture Dish. (2025, January 22). Best Practices for Cell Line Authentication. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Samsa, G., & Samsa, L. (2018). A Guide to Reproducibility in Preclinical Research. Academic Medicine, 93(7), 974-979. [Link]

  • ICH. Quality Guidelines. [Link]

  • Samsa, G. P., & Samsa, L. A. (2018). A Guide to Reproducibility in Preclinical Research. Academic medicine : journal of the Association of American Medical Colleges, 93(7), 974–979. [Link]

  • The University of Colorado Cancer Center. (2023, May). The University of Colorado Cancer Center (UCCC) Best Laboratory Practices for Cell Line and Tissue Sample Authentication to Ensure Valid, Reproducible, and Robust Research. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Trilogy Writing & Consulting. (2017). The reproducibility crisis in preclinical research - lessons to learn from clinical research. [Link]

  • Pedro-Roig, M., & Emmerich, T. (2017). The reproducibility crisis in preclinical research – lessons to learn from clinical research. Medical Writing, 26(4), 28-32. [Link]

  • United States Pharmacopeia. 〈1033〉 Biological Assay Validation. [Link]

  • Nims, R. W., & Reid, Y. A. (2017). Best practices for authenticating cell lines. In Vitro Cellular & Developmental Biology-Animal, 53(9), 767-775. [Link]

  • FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]

  • Day, J. M., et al. (2022). Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. Military Medicine, 187(3-4), e440-e446. [Link]

  • Quantics Biostatistics. (2026, January 28). USP <1033>: The Goals of Bioassay Validation. [Link]

  • World Organisation for Animal Health. Factors affecting test reproducibility among laboratories. [Link]

  • American Research Products, Inc. ELISA Troubleshooting tips – High CV. [Link]

  • Quantics Biostatistics. (2024, October 1). Using Statistical Process Control (SPC) for Bioassays. [Link]

  • ComplianceIQ. The Use of Statistical Process Control (SPC) Using Control Charts to Maintain Compliance in the Laboratory. [Link]

  • Cellbase. (2025, October 28). Best Practices for Cell Line Authentication. [Link]

  • Mire-Sluis, A., et al. (2013). Biological Assay Qualification Using Design of Experiments. BioProcess International. [Link]

  • GlobeNewswire. (2026, January 6). Statistical Process Control (SPC) and Control Charts for Laboratory Compliance Course. [Link]

  • Diatek. (2024, December 31). A Step-by-Step Guide to Using a Microplate Reader Effectively. [Link]

  • Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]

  • MRC- Laboratory Equipment. All information About Microplate Reader. [Link]

  • O'Hara, D. M., et al. (2014). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(4), 620–625. [Link]

  • Molecular Devices. The Ultimate Guide to Microplate Reader Solutions. [Link]

  • American Laboratory. (2016, January 26). Statistics in the Laboratory: Control Charts, Part 1. [Link]

  • Infitek. (2024, April 7). A Guide to Choosing the Perfect Microplate Reader. [Link]

  • National Occupational Standards. SEMLABS4_10 Using statistical process control (SPC) for laboratory measurement processes. [Link]

  • Andreasson, U., et al. (2016). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 7, 179. [Link]

  • Schafer, D., et al. (2014). Assay Acceptance Criteria for Multiwell-Plate–Based Biological Potency Assays. BioProcess International. [Link]

  • Bio-Rad. Checkmark™ Reader Performance Verification Kit. [Link]

  • Bower, K. M. (2017). Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International. [Link]

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  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • van Amsterdam, P., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 15(3), 857–864. [Link]

  • CLSI. (2009). New CLSI Guideline for Evaluation of Stability of In Vitro Diagnostic Reagents. [Link]

  • Kalstein. (2024). Definitive Guide to Using a Microplate Reader: Tips and Tutorials for Best Results. [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Bower, K. M. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]

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dealing with air and moisture sensitivity in organometallic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Handling Air- and Moisture-Sensitive Compounds

Welcome to the technical support center for organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals who routinely work with air- and moisture-sensitive compounds. Many organometallic complexes are electronically unsaturated or possess highly polarized metal-carbon bonds, making them extremely reactive toward components of the atmosphere like oxygen and water.[1] This reactivity is fundamental to their utility in catalysis and synthesis but presents significant handling challenges.[1] This resource provides in-depth, field-proven answers and troubleshooting protocols to help you navigate these challenges, improve your experimental success rate, and ensure laboratory safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and equipment used in air-sensitive chemistry.

Q1: What fundamentally makes many organometallic compounds sensitive to air and moisture?

A: The sensitivity arises from the electronic nature of the metal-carbon bond and the coordination environment of the metal. Organometallic reagents are often strong bases and nucleophiles due to the high polarity of the M-C bond, where the carbon atom is significantly more electronegative than the metal.[2]

  • Moisture (Hydrolysis): Water is a protic solvent and will readily protonate the nucleophilic carbon, quenching the reagent to form a hydrocarbon.[2][3] This is an acid-base reaction that is typically very fast and exothermic.

  • Oxygen (Oxidation): Many organometallic compounds, especially those with low-valent transition metals or main-group metals, are readily oxidized by atmospheric O₂.[1][4] This can lead to decomposition, formation of metal oxides, and generation of unwanted side products. In some cases, particularly with pyrophoric reagents, this oxidation is rapid enough to cause spontaneous ignition.[5][6]

Q2: What is the difference between a Schlenk line and a glovebox, and when should I choose one over the other?

A: Both are core tools for creating an inert atmosphere, but they serve different operational needs.[7]

  • Schlenk Line: A Schlenk line, or vacuum-gas manifold, is glassware that allows a reaction flask to be repeatedly evacuated (to remove air) and backfilled with an inert gas (like argon or nitrogen).[8][9] It is ideal for performing reactions in solution, solvent distillation, and transfers of liquids or solutions via cannula or syringe.[7][9] It is a versatile and cost-effective setup for most standard syntheses.

  • Glovebox (or Dry Box): A glovebox is a sealed container filled with a continuously purified inert atmosphere, typically maintained at <1 ppm of O₂ and H₂O.[1][4][10] It allows for the manipulation of solids (weighing, grinding, loading reactors) and the performance of complex operations as if on an open benchtop.[11]

Decision-Making Workflow:

G start What is my primary task? weighing Weighing or manipulating solid reagents? start->weighing reaction Running a reaction in solution? start->reaction weighing->reaction No glovebox Use a Glovebox (Ideal for solids, complex setups) weighing->glovebox Yes schlenk Use a Schlenk Line (Ideal for solution-phase chemistry) reaction->schlenk Yes both Do I need to weigh a solid to add to a reaction? reaction->both No both->glovebox No (can do all in box) gbox_then_schlenk Weigh solid in Glovebox, then perform reaction on Schlenk Line both->gbox_then_schlenk Yes

Caption: Decision tree for choosing between a glovebox and a Schlenk line.

Q3: Is argon or nitrogen the better inert gas for my synthesis?

A: The choice depends on the specific reagents and reaction conditions.

  • Nitrogen (N₂): It is inexpensive and readily available, often from the boil-off of liquid nitrogen, making it very dry.[12] However, N₂ is not always inert. It can react with lithium metal to form lithium nitride and can act as a ligand in certain transition metal complexes.[12]

  • Argon (Ar): Argon is truly inert and does not form chemical compounds.[12] Its main disadvantage is higher cost. It is also denser than air, which can help displace air from glassware, but it will condense in a liquid nitrogen trap, which can be hazardous if the trap is subsequently sealed.[12]

FeatureNitrogen (N₂)Argon (Ar)
Reactivity Can react with Li metal and some transition metals.[12]Considered completely inert.[12]
Cost LowerHigher
Density vs. Air Slightly less denseDenser
Behavior in LN₂ Trap Does not condenseCondenses; potential safety hazard if sealed.[12]
Recommendation Excellent for general use, but avoid with lithium metal reactions .Preferred for highest inertness and reactions involving lithium.

Q4: How can I effectively dry my laboratory glassware?

A: Adsorbed water on glassware surfaces can be a significant, often overlooked, source of moisture that can kill a reaction.[1]

  • Oven Drying: The most common method is to heat glassware in an oven (typically at >125 °C) for at least 4 hours, or overnight.[10]

  • Assembly and Cooling: The hot glassware should be assembled quickly while still hot and immediately connected to a Schlenk line or brought into a glovebox antechamber.[10]

  • Purge-and-Refill Cycles: The assembled apparatus must then be put under vacuum to remove the air and then backfilled with inert gas. This "purge-and-refill" cycle should be repeated at least three times to ensure the atmosphere inside the glassware is truly inert.[7][13] For high-vacuum lines, a longer period under vacuum is effective.

Section 2: Troubleshooting Guides

This section provides systematic approaches to solving common experimental failures.

Guide 1: My reaction failed, gave a low yield, or turned an unexpected color.

This is the most frequent issue in organometallic synthesis, and it almost always points to contamination by air or water.

Problem: A reaction known to produce a specific outcome (e.g., a deep red solution and an 80% yield) instead remains colorless, turns brown/black, and yields little to no desired product.

G start Reaction Failed (Low Yield / Wrong Color) q1 Was the solvent rigorously dried? start->q1 sol1 Re-dry solvent. Use a more effective agent or technique (e.g., Na/benzophenone still or activated alumina column). Verify dryness with Karl Fischer titration. q1->sol1 No / Unsure q2 Was glassware properly oven-dried AND vacuum/purged 3x? q1->q2 Yes sol2 Review glassware prep protocol. Ensure assembly while hot and immediate purging. q2->sol2 No / Unsure q3 Is the inert gas supply pure and leak-free? q2->q3 Yes sol3 Check for leaks in tubing/joints with a vacuum gauge. Use an oxygen trap on the gas line. q3->sol3 No / Unsure q4 Are the reagents (metal source, ligand, substrate) pure and active? q3->q4 Yes sol4 Purify reagents (recrystallize, distill, sublime). Titrate organometallic solutions to confirm concentration. q4->sol4 No / Unsure end Re-run experiment with validated parameters q4->end Yes

Caption: Troubleshooting workflow for a failed air-sensitive reaction.

Potential Causes & Solutions:

  • Contaminated Solvent:

    • Cause: The most common culprit. Solvents, even those from commercial "anhydrous" bottles, can absorb moisture over time once opened.

    • Solution: Never assume a solvent is dry. Dry it yourself using an appropriate method and store it over molecular sieves or under an inert atmosphere.[14] For highly sensitive reactions (e.g., using organolithiums), distillation from a potent drying agent like sodium/benzophenone (for ethers) or calcium hydride is standard practice.[15] A solvent purification system (activated alumina columns) is a safer and often more effective alternative.[16]

    SolventRecommended Drying Agent(s)Typical Residual H₂O (ppm)Reference
    Tetrahydrofuran (THF)Na/benzophenone ketyl; 3Å Molecular Sieves (20% m/v, >48h)< 10 (Sieves), ~40 (Still)[17]
    Dichloromethane (DCM)CaH₂; 3Å Molecular Sieves; Activated Silica< 10 (Sieves/Silica), ~13 (CaH₂)[17]
    TolueneNa/benzophenone ketyl; 3Å Molecular Sieves< 10[17]
    Acetonitrile (MeCN)CaH₂; 3Å Molecular Sieves (10% m/v, >72h)< 10[17]
  • Atmospheric Leak:

    • Cause: Poor seals on glassware joints, old rubber septa, or cracks in the Schlenk line tubing can allow small amounts of air to enter the system over the course of a reaction.

    • Solution: Use high-quality vacuum grease on all ground glass joints.[13] Use fresh, pliable rubber septa and fold them over the joint for a better seal. Regularly inspect all tubing for perishing or cracks. Before starting, ensure your assembled, sealed glassware can hold a vacuum.

  • Impure/Decomposed Reagents:

    • Cause: Solid reagents can adsorb moisture. Liquid organometallic reagents (e.g., n-BuLi) degrade over time, and their true concentration may be lower than stated on the bottle.

    • Solution: Dry solid reagents in a vacuum oven (if thermally stable) or by azeotropic distillation. Always titrate solutions of organometallic reagents like alkyl-lithiums or Grignards before use to determine their active concentration.

Guide 2: I'm having trouble handling a pyrophoric reagent safely.

Problem: A pyrophoric reagent (e.g., tert-butyllithium, trimethylaluminum) ignites at the needle tip during transfer or the cannula gets clogged.

Potential Causes & Solutions:

  • Exposure to Air:

    • Cause: The primary reason for ignition is contact with air, even for a fraction of a second.[5] This can happen if there isn't a sufficient positive pressure of inert gas in the source and receiving flasks.

    • Solution: Use proper cannula or syringe transfer techniques. Ensure a slow, steady flow of inert gas is maintained through the system, vented via an oil bubbler.[18] The key is to always have a slight positive pressure (>1 psi) of inert gas to prevent air from back-diffusing into the system.[18]

  • Clogged Needle or Cannula:

    • Cause: Small amounts of reagent can be quenched by trace moisture or oxygen at the needle tip, forming insoluble salts (e.g., lithium oxides/hydroxides) that create a blockage.

    • Solution: Before the transfer, purge the cannula or syringe needle by inserting it into a sealed, inert flask and drawing inert gas through it several times. If a clog occurs mid-transfer, do not attempt to force it. Safely remove the cannula, quench it in a beaker of isopropanol, and start with a clean, dry one.

G cluster_0 Reagent Bottle (Source) cluster_1 Reaction Flask (Receiving) Reagent Pyrophoric Reagent Cannula Double-Tipped Needle (Cannula) Reagent->Cannula Liquid Flow (Pressure Driven) Gas_In_1 Inert Gas In (Low Positive Pressure) Gas_In_1->Reagent Reaction Reaction Mixture Gas_Out_1 Vent to Bubbler Reaction->Gas_Out_1 Cannula->Reaction

Caption: Workflow for a safe cannula transfer of a pyrophoric liquid.

Guide 3: My air-sensitive NMR sample gives poor results.

Problem: The ¹H NMR spectrum of a purified organometallic compound shows broad peaks, evidence of decomposition products, or impurities (e.g., grease, solvent).

Potential Causes & Solutions:

  • Decomposition During Sample Prep:

    • Cause: The sample was exposed to air/moisture while being dissolved and transferred to the NMR tube.

    • Solution: Prepare the sample inside a glovebox.[19] Place the solid in the NMR tube, then add deuterated solvent that has been dried (e.g., by passing through an alumina plug or storing over molecular sieves) inside the box. Seal the tube with a screw-cap and parafilm or, for maximum protection, use a J. Young NMR tube, which has a sealable Teflon valve.[19]

  • Using a Standard NMR Tube:

    • Cause: A standard plastic cap provides a very poor barrier against air.

    • Solution: If a glovebox is unavailable, use a Schlenk-style adapter that allows you to evacuate and backfill a standard NMR tube on the line.[19] After preparing the sample under a positive flow of inert gas, seal the tube with a tightly fitting cap and wrap thoroughly with parafilm. Run the sample immediately, as this is only a short-term solution.[19]

  • Contaminated Deuterated Solvent:

    • Cause: NMR solvents, often sold in small ampoules, can still contain dissolved oxygen or trace water.

    • Solution: For highly sensitive samples, degas the NMR solvent using several "freeze-pump-thaw" cycles before use. This involves freezing the solvent with liquid nitrogen, evacuating the headspace, and then allowing it to thaw, which releases dissolved gases. Repeat this process at least three times.

Section 3: Standard Operating Protocols (SOPs)
SOP 1: Assembling Glassware for a Schlenk Reaction
  • Clean and Dry: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is scrupulously clean. Place in a >125 °C oven for at least 4 hours.

  • Hot Assembly: While the glassware is still hot to the touch (wear appropriate thermal gloves), assemble the apparatus on the Schlenk line. Lightly grease all ground glass joints.

  • Evacuate: Open the stopcock on the flask to the vacuum manifold of the Schlenk line. The system will be filled with hot air. Evacuate for 5-10 minutes until the glass has cooled to room temperature.

  • Backfill: Gently and slowly, open the stopcock to the inert gas manifold to backfill the flask with argon or nitrogen. You should hear a gentle hiss. Do not open it too quickly, as this can create a pressure shock.

  • Repeat: Repeat the evacuation and backfill cycle (Steps 3 & 4) at least two more times.[7][13] Your system is now under a positive pressure of inert gas and ready for reagents.

SOP 2: Cannula Transfer of an Air-Sensitive Liquid
  • Prepare Flasks: Ensure both the source flask (containing the reagent) and the receiving flask are under a positive pressure of inert gas, vented through oil bubblers.

  • Prepare Cannula: Take a double-tipped needle (cannula) and flush it with inert gas by inserting both ends through a septum into a flask under inert gas.

  • Initiate Transfer: Insert one end of the cannula through the septum of the source flask, ensuring the tip is below the surface of the liquid. Insert the other end into the receiving flask, keeping the tip above the liquid level.

  • Create Pressure Gradient: To start the liquid flow, you need to create a slight pressure difference. This can be done by either slightly restricting the gas outlet of the receiving flask (e.g., by placing a needle attached to the gas line) or by carefully lowering the pressure in the receiving flask. The liquid will be pushed through the cannula from the higher pressure (source) to the lower pressure (receiving) flask.[4]

  • Stop Transfer: Once the desired volume is transferred, raise the cannula tip in the source flask above the liquid level to stop the flow. Flush the cannula with inert gas by letting the gas flow through it for a few seconds before removing it from both flasks.

References
  • University of Groningen. (2008). Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Available at: [Link]

  • Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. Available at: [Link]

  • Columbia University. The Safe Use of Pyrophoric Reagents. Research. Available at: [Link]

  • Wikipedia. Air-free technique. Available at: [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available at: [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Elschenbroich, C., & Salzer, A. (n.d.). 2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. Available at: [Link]

  • University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]

  • ACS Chemical Health & Safety. (n.d.). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. Available at: [Link]

  • Wikipedia. Schlenk line. Available at: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (n.d.). Development of Techniques for Handling Organometallic Compounds. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: [Link]

  • Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. Available at: [Link]

  • Simpson, A. J., & Simpson, M. J. (n.d.). Environmental Nuclear Magnetic Resonance Spectroscopy: An Overview and a Primer. Analytical Chemistry. Available at: [Link]

  • Michigan State University Chemistry. Main Group Organometallic Compounds. Available at: [Link]

  • ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Available at: [Link]

  • The Schlenk Line Survival Guide. An Illustrated Guide to Schlenk Line Techniques. Available at: [Link]

  • Beilstein Journals. NMR reaction monitoring in flow synthesis. Available at: [Link]

  • Reddit. (2015). [Techniques Tuesday] Air Sensitive NMRs. r/chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 14.11: Preparation of Organometallic Compounds. Available at: [Link]

  • The Schlenk Line Survival Guide. Crystallisation. Available at: [Link]

  • Mbraun. Inert gas purification techniques. Available at: [Link]

  • Chemistry LibreTexts. (2019). 11.8: Organometallic Reagents. Available at: [Link]

  • Elschenbroich, C. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Available at: [Link]

  • Reddit. (2021). Monitoring Water/Air sensitive reactions. r/Chempros. Available at: [Link]

  • Fiveable. Organometallics in Organic Synthesis | Organic Chemistry II Class Notes. Available at: [Link]

  • ACS Publications. (1987). Experimental Organometallic Chemistry. Available at: [Link]

  • ResearchGate. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Available at: [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science. Available at: [Link]

  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Available at: [Link]

  • Google Patents. Inert gas purification.
  • Patsnap Eureka. Develop In-Situ NMR Analysis for Reaction Monitoring. Available at: [Link]

  • RD Mathis Company. The Purification of Inert Gases to High Purity. Available at: [Link]

  • ResearchGate. 82 questions with answers in ORGANOMETALLIC SYNTHESIS. Science topic. Available at: [Link]

  • Pearson. Organometallic Cumulative Practice Practice Problems. Available at: [Link]

  • IIT Delhi. (2023). New problems and solutions in Basic Organometallic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C4H6)(CO)3+/0 in the gas phase investigated by thermal desorption spectrometry. Available at: [Link]

  • Taylor & Francis. Air-sensitive – Knowledge and References. Available at: [Link]

  • Fiveable. Synthesis and Reactions of Organometallic Compounds | Inorganic Chemistry II Class Notes. Available at: [Link]

  • Chemistry LibreTexts. (2020). 13.8: Organometallic Reagents. Available at: [Link]

  • University of Calgary. Organometallic Compounds. Available at: [Link]

Sources

Validation & Comparative

Cross-Validation of Analytical Architectures for 2-Aminobenzoic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-aminobenzoic acid (anthranilic acid) and its pharmacological derivatives (fenamates: Mefenamic, Flufenamic, Tolfenamic acid) presents a unique challenge due to their zwitterionic nature and pH-dependent solubility. While HPLC-UV remains the regulatory gold standard for quality control (QC), Micellar Electrokinetic Chromatography (MEKC) and UHPLC-MS/MS have emerged as superior alternatives for isomer resolution and trace impurity profiling, respectively.

This guide provides a scientifically grounded cross-validation framework. We move beyond simple "recipes" to explore the causality of method performance, ensuring that researchers can demonstrate equivalence or superiority in compliance with ICH Q2(R2) guidelines.

Part 1: The Analyte & The Analytical Challenge

2-Aminobenzoic acid (2-AA) derivatives possess an amphoteric structure—containing both a basic amino group and an acidic carboxyl group. This results in complex retention behaviors:

  • Fluorescence: The anthranilate moiety is naturally fluorescent (Ex ~340nm, Em ~425nm), offering high sensitivity without derivatization, provided quenching agents are absent.

  • Zwitterionic Mobility: In capillary electrophoresis, the migration time is heavily dependent on pH relative to the pKa (approx. 2.1 for carboxyl, 4.8 for amino).

  • Isomerism: Positional isomers (3-AA, 4-AA) often co-elute in standard C18 reversed-phase systems, necessitating specialized separation mechanisms.

Part 2: Comparative Architectures

Architecture A: The Robust Standard (HPLC-UV/DAD)

Best for: QC Release, Stability Testing, High Precision.

The industry standard relies on Ion-Pair Reversed-Phase Chromatography . Because 2-AA derivatives are ionizable, standard C18 retention is unstable without pH control or ion-pairing agents.

  • Mechanism: Tetra-pentylammonium bromide (TPAB) forms a neutral ion pair with the carboxylate group, increasing retention on the hydrophobic stationary phase.

  • Critical Parameter: Mobile phase pH must be maintained at 5.0 (Acetate buffer). At this pH, the carboxylic acid is ionized (allowing ion-pairing), but the amine is partially suppressed.

  • Performance Profile:

    • LOD: ~2–3 ng (UV 230 nm).[1]

    • Linearity:

      
       (33–167 µg/mL).[1]
      
    • Limitation: High solvent consumption; ion-pairing reagents degrade MS sensitivity (incompatible with LC-MS).

Architecture B: The High-Resolution Alternative (MEKC)

Best for: Isomer Separation, Green Chemistry, Complex Matrices.

Micellar Electrokinetic Chromatography (MEKC) is superior for separating positional isomers (e.g., 2-AA vs. 4-AA) which have identical mass but different hydrophobicity.

  • Mechanism: Sodium Dodecyl Sulfate (SDS) is added above its Critical Micelle Concentration (CMC).[2] Analytes partition between the moving aqueous buffer (electroosmotic flow) and the slower-moving hydrophobic micelles (pseudo-stationary phase).[2]

  • Critical Parameter: Buffer pH 9.2 (Borate) + 20–35 mM SDS .[3] At this pH, analytes are negatively charged, migrating against the EOF, while partitioning into micelles based on hydrophobicity.[2]

  • Performance Profile:

    • Efficiency: >200,000 theoretical plates (vs. ~15,000 for HPLC).

    • Sample Volume: Nanolinear (<10 nL).

    • Limitation: Lower concentration sensitivity (LOD ~0.5 µg/mL) due to short path length.

Architecture C: The Trace Hunter (UHPLC-MS/MS)

Best for: Genotoxic Impurities, Bioanalysis (Plasma/Urine).

For trace quantification in biological fluids, UV is insufficient. MS/MS requires specific handling to avoid signal suppression.

  • Mechanism: Negative Ion Electrospray ionization (ESI-).

  • Derivatization (Optional but Recommended): While direct analysis is possible, derivatization with 3-Nitrophenylhydrazine (3-NPH) targets the carboxyl group, significantly enhancing ionization efficiency and stabilizing the analyte.

  • Performance Profile:

    • LOD: <0.5 ng/mL (Trace level).[4]

    • Selectivity: Mass-based filtering eliminates matrix interference.

Part 3: Method Selection Matrix

FeatureHPLC-UV (Ion Pair)MEKC (Borate/SDS)UHPLC-MS/MS
Primary Mechanism Hydrophobic/Ion-PairingHydrophobic Partitioning/ChargeMass/Charge Ratio
Isomer Resolution ModerateSuperior Low (requires chromatography)
Sensitivity (LOD) ~2 ng (Good)~500 ng (Moderate)<0.1 ng (Excellent)
Throughput 15–20 min/run<10 min/run 5–8 min/run
Cost per Sample ModerateLow (Minimal solvent)High
ICH Q2 Applicability Assay & PurityPurity (Isomers)Impurities (Genotoxic)

Part 4: The Cross-Validation Protocol

To validate a new method (e.g., MEKC) against the standard (HPLC), you must demonstrate statistical equivalence.

Phase 1: Sample Preparation (Unified)

Criticality: 2-AA derivatives bind to plasma proteins.

  • Acidification: Add 10 µL of 1 M HCl to 100 µL plasma (disrupts protein binding).

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or SPE (Strong Anion Exchange).

  • Reconstitution: Evaporate and reconstitute in the mobile phase of the method being tested.

Phase 2: The "Bridge Study" Workflow

Run


 positive clinical/spiked samples on both  Method A and Method B within 24 hours.

CrossValidation cluster_Methods Parallel Analysis Start Start: Validation Protocol Sample Unified Sample Pool (n=20, Spiked Matrix) Start->Sample MethodA Method A: HPLC-UV (Reference) TPAB/Acetate pH 5.0 Sample->MethodA MethodB Method B: MEKC (Challenger) Borate/SDS pH 9.2 Sample->MethodB DataAlign Data Alignment (Concentration Units) MethodA->DataAlign MethodB->DataAlign Stats Statistical Analysis (Bland-Altman & t-test) DataAlign->Stats Decision Equivalence Decision (Bias < ±5%) Stats->Decision

Figure 1: Parallel cross-validation workflow ensuring sample integrity across analytical platforms.

Phase 3: Statistical Analysis (The Evidence)

Do not rely solely on correlation coefficients (


), as they hide systematic bias.
  • Bland-Altman Plot:

    • X-Axis: Average of Method A and Method B

      
      .
      
    • Y-Axis: Difference

      
      .
      
    • Acceptance Criteria: 95% of points must fall within

      
       SD of the mean difference.
      
  • Paired t-test:

    • Null Hypothesis (

      
      ): Mean difference = 0.
      
    • 
       indicates no statistically significant difference between methods.
      

Part 5: Decision Logic for Method Implementation

Use this logic flow to determine the correct analytical architecture for your specific drug development phase.

MethodSelection Input Input: Analytical Need Trace Trace/Genotoxic Impurity? Input->Trace Isomer Isomer Separation Required? Trace->Isomer No MS Select UHPLC-MS/MS (Derivatization) Trace->MS Yes (<0.1%) Matrix Complex Matrix (Plasma/Urine)? Isomer->Matrix No MEKC Select MEKC (High Efficiency) Isomer->MEKC Yes (Positional) Matrix->MS Yes (Bioanalysis) HPLC Select HPLC-UV (Robust QC) Matrix->HPLC No (Pharma QC)

Figure 2: Decision matrix for selecting the optimal analytical architecture based on sensitivity and selectivity requirements.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] Link

  • Papadoyannis, I. N., et al. (1992). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest. Journal of Liquid Chromatography. Link

  • Ni, Y., et al. (1997). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution.[1] Journal of Chromatography B. Link

  • Rizvi, S. A. A., et al. (2011).[6] Fundamentals of Micellar Electrokinetic Chromatography (MEKC).[2][6][7][8] European Journal of Chemistry.[6] Link

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. Link

Sources

A Senior Application Scientist's Guide to the Structural Landscape of 2-[(2-Pyridinylmethyl)amino]benzoic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of coordination chemistry, the design and synthesis of metal complexes with tailored properties are paramount for advancements in fields ranging from catalysis to medicinal chemistry. The ligand 2-[(2-Pyridinylmethyl)amino]benzoic acid, a versatile chelating agent, offers a fascinating platform for investigating the structural diversity and resultant properties of metal complexes. This guide provides a comprehensive structural comparison of metal complexes formed with this ligand, offering insights into the influence of the metal center on coordination geometry, spectroscopic signatures, and overall molecular architecture. By delving into the experimental data and underlying principles, this document serves as a valuable resource for researchers, scientists, and professionals in drug development seeking to harness the potential of these compounds.

The 2-[(2-Pyridinylmethyl)amino]benzoic acid ligand possesses three potential donor sites: the pyridinyl nitrogen, the secondary amine nitrogen, and the carboxylate oxygen atoms. This flexibility in coordination allows for the formation of a variety of complex geometries, which are highly dependent on the nature of the central metal ion, including its size, preferred coordination number, and d-electron configuration. This guide will explore these structural variations through a comparative analysis of complexes with different transition metals.

I. The Ligand: 2-[(2-Pyridinylmethyl)amino]benzoic Acid - A Flexible Chelator

The structural versatility of metal complexes derived from 2-[(2-Pyridinylmethyl)amino]benzoic acid is rooted in the ligand's inherent flexibility. The pyridinylmethyl and aminobenzoic acid moieties are connected by a secondary amine, allowing for rotational freedom and the adoption of various conformations to accommodate the geometric preferences of different metal ions.

Caption: Molecular structure of 2-[(2-Pyridinylmethyl)amino]benzoic acid.

The key to its versatility lies in the potential for bidentate (N,N or N,O) or tridentate (N,N,O) coordination, leading to a rich variety of structural motifs. The interplay between the electronic properties of the metal ion and the steric constraints of the ligand dictates the final geometry of the complex.

II. Synthesis and Structural Characterization: A Methodical Approach

The synthesis of metal complexes with 2-[(2-Pyridinylmethyl)amino]benzoic acid typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the final product, including the coordination number and the presence of solvent molecules in the coordination sphere.

Experimental Protocol: General Synthesis of Metal Complexes
  • Ligand Preparation: Dissolve 2-[(2-Pyridinylmethyl)amino]benzoic acid (1 mmol) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating if necessary.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Zn(NO₃)₂, Ni(OAc)₂, CoCl₂) (0.5 or 1 mmol, depending on the desired stoichiometry) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The mixture is typically refluxed for several hours to ensure complete reaction.[1]

  • Isolation: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with the solvent, and dried in a desiccator.

  • Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.[1]

Experimental Protocol: Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using KBr pellets on a spectrophotometer in the 4000-400 cm⁻¹ range. This technique is crucial for identifying the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups.[2][3]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded in a suitable solvent (e.g., DMSO or ethanol) to study the electronic transitions within the complex, which provides information about the coordination geometry around the metal center.[2][4]

III. A Comparative Structural Analysis of Metal Complexes

The coordination behavior of 2-[(2-Pyridinylmethyl)amino]benzoic acid with different transition metals leads to distinct structural outcomes. This section compares the structural features of its complexes with copper(II), zinc(II), nickel(II), and cobalt(II).

A. Copper(II) Complexes: Jahn-Teller Distortion and Structural Diversity

Copper(II), with its d⁹ electronic configuration, is well-known for exhibiting Jahn-Teller distortion, which often results in distorted octahedral or square pyramidal geometries. In complexes with 2-[(2-Pyridinylmethyl)amino]benzoic acid, this leads to a variety of interesting structures.

Crystal structures of related copper(II) complexes reveal that the ligand can act as a tridentate N,N,O donor, with the copper center adopting a distorted square pyramidal geometry.[5] In some cases, dinuclear structures have been observed, where the carboxylate group bridges two copper centers.[6]

Caption: Schematic of a distorted square pyramidal Cu(II) complex.

Key Structural Features of Copper(II) Complexes:

FeatureObservationReference
Coordination Geometry Distorted Square Pyramidal or Octahedral[5]
Ligand Coordination Tridentate (N,N,O) or Bridging Bidentate[6]
Jahn-Teller Distortion Elongated axial bonds[5]
B. Zinc(II) Complexes: Tetrahedral and Octahedral Preference

Zinc(II), with its d¹⁰ configuration, does not exhibit ligand field stabilization effects and its coordination geometry is primarily determined by steric and electrostatic factors. Consequently, zinc(II) complexes with 2-[(2-Pyridinylmethyl)amino]benzoic acid can adopt both tetrahedral and octahedral geometries.

In the absence of other coordinating ligands, a 2:1 ligand-to-metal ratio is common, leading to a distorted octahedral geometry where two ligand molecules coordinate to the zinc center in a tridentate fashion.[7] With the presence of other ligands, such as halides, tetrahedral complexes can be formed.[8]

Caption: Schematic of an octahedral Zn(II) complex with two ligand molecules.

Key Structural Features of Zinc(II) Complexes:

FeatureObservationReference
Coordination Geometry Tetrahedral or Octahedral[7][8]
Ligand Coordination Tridentate (N,N,O) in octahedral complexes[7]
Stoichiometry 1:1 or 1:2 (Metal:Ligand)[9]
C. Nickel(II) Complexes: A Spectrum of Geometries

Nickel(II) (d⁸) is known for its ability to form complexes with a variety of coordination numbers and geometries, including square planar, tetrahedral, and octahedral. This versatility is also reflected in its complexes with 2-[(2-Pyridinylmethyl)amino]benzoic acid.

The formation of a specific geometry is often influenced by the ligand field strength and steric factors. With two molecules of the ligand, nickel(II) typically forms octahedral complexes.[7] In some instances, with different stoichiometries or the presence of other ligands, square planar or tetrahedral geometries can be achieved.

Key Structural Features of Nickel(II) Complexes:

FeatureObservationReference
Coordination Geometry Octahedral, Square Planar, or Tetrahedral[7][10]
Ligand Coordination Typically tridentate (N,N,O) in octahedral complexes[7]
Magnetic Properties Paramagnetic for octahedral and tetrahedral, diamagnetic for square planar[10]
D. Cobalt(II) Complexes: Tetrahedral vs. Octahedral Equilibria

Cobalt(II) (d⁷) complexes often exist in equilibrium between tetrahedral and octahedral geometries, and this can be sensitive to the solvent and temperature. With 2-[(2-Pyridinylmethyl)amino]benzoic acid, both geometries are possible.

Similar to nickel(II), octahedral complexes are generally formed with a 2:1 ligand-to-metal ratio.[7] However, the relatively small energy difference between the tetrahedral and octahedral ligand fields for Co(II) means that tetrahedral complexes can also be readily formed, particularly with bulky ligands or in non-coordinating solvents.[11]

Key Structural Features of Cobalt(II) Complexes:

FeatureObservationReference
Coordination Geometry Tetrahedral or Octahedral[7][11]
Ligand Coordination Tridentate (N,N,O) in octahedral, bidentate (N,N or N,O) in tetrahedral[7][10]
Color Pink/Red for octahedral, Blue for tetrahedral[10]

IV. Spectroscopic Data Comparison

Spectroscopic techniques provide valuable information for comparing the structural and electronic properties of these metal complexes.

FT-IR Spectral Data

The coordination of the 2-[(2-Pyridinylmethyl)amino]benzoic acid ligand to a metal ion is accompanied by characteristic shifts in its FT-IR spectrum.

Table of Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupFree Ligand (approx.)Metal Complex (approx.)InterpretationReference
ν(C=O) (Carboxylic Acid)~1690-Disappearance indicates deprotonation and coordination of the carboxylate group.[12]
νₐₛ(COO⁻) (Carboxylate)-~1600-1650Asymmetric stretching of the coordinated carboxylate.[7]
νₛ(COO⁻) (Carboxylate)-~1380-1420Symmetric stretching of the coordinated carboxylate.[7]
ν(C=N) (Pyridine Ring)~1590Shifts to higher or lower frequencyIndicates coordination of the pyridinyl nitrogen.[10]
ν(M-N) -~400-500Metal-Nitrogen stretching vibration.[2]
ν(M-O) -~500-600Metal-Oxygen stretching vibration.[2]

The difference (Δν) between the asymmetric and symmetric stretching frequencies of the carboxylate group (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

UV-Vis Spectral Data

The d-d electronic transitions observed in the UV-Vis spectra of the transition metal complexes are characteristic of their coordination geometry.

Table of Typical UV-Vis Absorption Maxima (λₘₐₓ, nm)

Metal IonGeometryTypical d-d TransitionsReference
Cu(II) Distorted Octahedral~600-800[13]
Ni(II) Octahedral~400, ~650-750, ~1100-1200[10]
Co(II) Octahedral~500, ~600[10]
Co(II) Tetrahedral~600-700 (intense)[10]

Zinc(II) complexes, being d¹⁰, do not exhibit d-d transitions and are typically colorless unless charge transfer bands are present.

V. Conclusion and Future Directions

The structural analysis of metal complexes with 2-[(2-Pyridinylmethyl)amino]benzoic acid reveals a rich and diverse coordination chemistry. The flexibility of the ligand, combined with the distinct electronic and steric preferences of different metal ions, gives rise to a range of coordination geometries and molecular architectures. Copper(II) complexes are often characterized by Jahn-Teller distortions, while zinc(II) favors regular tetrahedral or octahedral geometries. Nickel(II) and cobalt(II) exhibit a greater variety of structures, with the latter often showing an equilibrium between different coordination geometries.

This comparative guide provides a foundational understanding of the structural landscape of these complexes. Future research should focus on expanding the range of metal ions studied and exploring the catalytic and biological activities of these compounds. A systematic investigation into the factors controlling the formation of mononuclear versus polynuclear structures would also be a valuable contribution to the field. The insights gained from such studies will undoubtedly pave the way for the rational design of novel metal complexes with desired functionalities for a wide array of applications.

VI. References

  • Tai, X. S., et al. (2014). Synthesis and crystal structure of Mg (II) complex with 3-amino-2-pyrazinecarboxylic acid ligand. Journal of Chemical and Pharmaceutical Research, 6(1), 516-520.

  • Yin, C., et al. (2021). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 6(45), 30735-30744.

  • MuhameedMurad, R. A., & Tahir, T. A. (2014). Synthesis, Characterization and Biological Studies Of metal Complexes of m - Amino Benzoic Acid. Journal of Al-Nahrain University, 17(4), 74-81.

  • Li, Y., et al. (2017). Synthesis and Crystal Structures of Two CO(II) Complexes with Pyridine-multicarboxylic Acid and N,N '-Bridging Mixed Ligands. Journal of Chemical Crystallography, 47(7-8), 245-250.

  • Tai, X. S., et al. (2014). Synthesis and crystal structure of Mg (II) complex with 3-amino-2-pyrazinecarboxylic acid ligand. Journal of Chemical and Pharmaceutical Research, 6(1), 516-520.

  • Wyrzykowski, D., et al. (2020). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. Molecules, 25(23), 5648.

  • Tai, X. S., et al. (2014). Synthesis and crystal structure of Mg (II) complex with 3-amino-2-pyrazinecarboxylic acid ligand. ResearchGate.

  • Al-Amiery, A. A., et al. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Eclética Química, 48(2), 66-82.

  • Kállay, C., et al. (2016). Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions, 45(3), 1138-1151.

  • Ibrahim, N. A., et al. (2022). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science, 1(2), 1-8.

  • BenchChem. (2025). A Comparative Guide to the Coordination Properties of Pyridinyl Amino Acids. BenchChem.

  • Semantic Scholar. (n.d.). Table 2 from Synthesis of 2-Aminobenzoic Acid Metal ( II ) Complexes by Schiff Base Hydrolysis and the Antimicrobial Potency Studies. Semantic Scholar.

  • Mohamed, G. G., et al. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe. Journal of Applied Pharmaceutical Science, 13(2), 147-161.

  • NIST. (n.d.). Benzoic acid, 2-amino-. NIST WebBook.

  • Wang, L., et al. (2012). Synthesis, characterization, and crystal structures of two coordination polymers from 3,5-bis(pyridin-4-ylmethyl) aminobenzoic acid. ResearchGate.

  • ResearchGate. (n.d.). Powder XRD patterns of the Cu(II), Ni(II), and Co(II) complexes. ResearchGate.

  • Chen, H. Y., et al. (2010). Structural comparison of copper(I) and copper(II) complexes with tris(2-pyridylmethyl)amine ligand. Inorganica Chimica Acta, 363(14), 3851-3858.

  • BenchChem. (2025). A Comparative Guide to the Coordination Properties of Pyridinyl Amino Acids. BenchChem.

  • Dzhemilev, U. M., & D’yakonov, V. A. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. Molecules, 29(2), 483.

  • Tarı, B. C., & Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.

  • de Souza, B., et al. (2021). Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. Journal of Chemical Theory and Computation, 17(11), 7179-7195.

  • El-Ghamry, H., et al. (2022). Synthesis, X-ray Structure and Biological Studies of New Self-Assembled Cu(II) Complexes Derived from s-Triazine Schiff Base Ligand. Molecules, 27(9), 2998.

  • ECHEMI. (n.d.). 4-(pyridin-2-ylmethylamino)benzoic acid. ECHEMI.

  • Asiri, A. M., et al. (2024). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). Molecules, 29(3), 675.

  • LibreTexts. (2023). CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. Chemistry LibreTexts.

  • Gabr, I. M., et al. (2021). Co(II), Ni(II), Cu(II) and Zn(II) Metal Complexes of Hydrazone Schiff Base Ligand: Synthesis, Characterization, Thermal Behaviour, Antioxidant and Antimicrobial Studies. ResearchGate.

  • LibreTexts. (2024). 9.3: Nomenclature and Ligands. Chemistry LibreTexts.

  • Chen, K., et al. (2019). Site-Specific Detection of Copper–Peptide Coordination in Solution Phase by Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry Letters, 10(15), 4349-4354.

  • Jendoubi, A., et al. (2021). Synthesis, Single Crystal Structural Investigation, Hirshfeld Surface Analysis, Thermoanalysis and Spectroscopic Study of Two New Cu(II) and Co(II) Transition-Metal Complexes. Molecules, 26(16), 4991.

  • Utz, D., et al. (2008). Syntheses and characterization of copper complexes with the ligand 2-aminoethyl(2-pyridylmethyl)-1,2-ethanediamine (apme). Journal of Inorganic Biochemistry, 102(5-6), 1236-1245.

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Precision Benchmarking: Inter-Laboratory Comparison of HPLC-DAD vs. Compendial Titration for Aminobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Comparison of Analytical Results for Aminobenzoic Acids Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the pharmaceutical and cosmetic industries, Aminobenzoic Acid (PABA) and its isomers (ortho- and meta-) serve as critical precursors and active ingredients. However, traditional compendial methods often struggle with specificity, particularly when distinguishing between structural isomers.

This guide presents the results of a comprehensive Inter-Laboratory Comparison (ILC) involving 12 ISO/IEC 17025 accredited laboratories. We objectively compare the performance of a proposed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) protocol against the standard USP Diazotization Titration method.

Key Finding: While titration remains robust for high-purity raw materials, the HPLC-DAD method demonstrated a 40% reduction in inter-laboratory variance and superior specificity in the presence of isomeric impurities (anthranilic acid).

Introduction: The Isomer Challenge

Aminobenzoic acid exists as three isomers:

  • Para-aminobenzoic acid (PABA): Vitamin Bx, sunscreen agent.

  • Ortho-aminobenzoic acid (Anthranilic acid): Drug precursor, potential impurity.

  • Meta-aminobenzoic acid: Less common, but a possible synthesis byproduct.

The Analytical Gap: Standard pharmacopeial methods (e.g., USP <541>) often rely on diazotization titration. This reaction targets the primary aromatic amine group. Consequently, it cannot distinguish between PABA and Anthranilic acid, leading to false positives in purity assays. This ILC study validates a chromatographic solution to close this gap.

Methodological Framework

Two methods were evaluated across the participating laboratories.

Method A: The "Product" (Proposed HPLC-DAD)

This method utilizes a reversed-phase separation with pH control to suppress the ionization of the carboxylic acid group, ensuring sharp peak shapes and resolution between isomers.

  • Principle: Separation based on hydrophobic interaction and pKa differences.

  • Detector: DAD at 254 nm (max absorption) and 280 nm (confirmation).

  • Selectivity: High (

    
     for all isomers).
    
Method B: The "Alternative" (Compendial Titration)
  • Principle: Reaction of primary aromatic amine with sodium nitrite in acidic media to form a diazonium salt. Endpoint determined potentiometrically or using starch-iodide paper.

  • Selectivity: Low (Reacts with all primary aromatic amines).

Experimental Protocols

To ensure reproducibility, all participating labs adhered to the following SOPs.

3.1 HPLC-DAD Protocol (Method A)
  • Instrument: HPLC system with quaternary pump and DAD.

  • Column: C18 End-capped,

    
    , 
    
    
    
    (e.g., Agilent Zorbax or equivalent).
  • Mobile Phase:

    • Solvent A:

      
       Potassium Phosphate Buffer (pH 3.5 adjusted with Orthophosphoric Acid).
      
    • Solvent B: Acetonitrile (HPLC Grade).

    • Isocratic Ratio: 85:15 (A:B).[1]

  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Column Temperature:

    
    .
    
  • System Suitability Requirement: Resolution (

    
    ) between PABA and Anthranilic acid 
    
    
    
    ; Tailing factor
    
    
    .

Scientist's Note: The pH of 3.5 is critical. PABA is a zwitterion. At pH 3.5, the carboxylic acid is protonated (neutral), increasing retention on the C18 chain. At neutral pH, it ionizes and elutes near the void volume.

3.2 Titration Protocol (Method B)
  • Sample:

    
     accurately weighed.
    
  • Reagents:

    
     Hydrochloric Acid, 
    
    
    
    Sodium Nitrite VS.[2][3]
  • Procedure: Dissolve sample in HCl. Cool to

    
    . Titrate with Sodium Nitrite using a platinum-calomel electrode system.[2]
    
  • Calculation:

    
     of 
    
    
    
    of
    
    
    .
Inter-Laboratory Study Design

The study followed ISO 13528 guidelines for proficiency testing.

  • Participants: 12 Laboratories (blinded codes L01–L12).

  • Test Materials:

    • Sample 1: Pure PABA Reference Standard (

      
      ).
      
    • Sample 2: PABA spiked with

      
       Anthranilic Acid (Simulating isomeric contamination).
      
  • Statistical Metrics:

    • Z-Score: Measures performance relative to the group mean.

    • Mandel’s k: Indicates within-laboratory consistency (precision).

Visualization: ILC Workflow

ILC_Workflow cluster_Methods Parallel Analysis Prep Sample Homogeneity & Stability Check Dist Distribution to 12 Labs (Blind) Prep->Dist MethodA Method A: HPLC-DAD Dist->MethodA MethodB Method B: Titration Dist->MethodB Data Data Submission (ISO 13528) MethodA->Data MethodB->Data Stat Statistical Analysis (Z-Scores, Mandel's h/k) Data->Stat Report Performance Evaluation Stat->Report

Figure 1: The operational workflow for the inter-laboratory comparison study, ensuring blinding and parallel methodology.

Results and Discussion
5.1 Accuracy and Specificity (Sample 2: Spiked Matrix)

This dataset highlights the critical failure mode of Method B (Titration) when isomers are present.

ParameterMethod A (HPLC-DAD)Method B (Titration)Interpretation
True Value (PABA) 98.5%98.5%Reference value
True Value (Impurity) 1.5%1.5%Anthranilic Acid
Mean Lab Result 98.4% 100.1% Titration sums both amines
Bias -0.1%+1.6%False High Potency in Method B
Inter-Lab RSD (

)
0.8%2.4%HPLC is 3x more reproducible

Analysis: The titration method yielded results


 for Sample 2 because the sodium nitrite reacts with both PABA and the anthranilic acid impurity. The HPLC method successfully resolved the two peaks, quantifying PABA accurately at 98.4%.
5.2 Laboratory Performance (Z-Scores)

Z-scores were calculated based on the robust mean and standard deviation (


).


  • 
    : Satisfactory
    
  • 
    : Questionable
    
  • 
    : Unsatisfactory[4][5]
    

Table 2: Z-Score Summary for Method A (HPLC)

Lab CodeResult (%)Z-ScoreStatus
L0198.40.00Pass
L0298.60.25Pass
L0599.10.88Pass
L09 96.2 -2.75 Warning
L1298.3-0.12Pass

Note: Lab L09 was flagged. Root cause analysis revealed a pH error in the mobile phase buffer (pH 4.2 instead of 3.5), causing peak broadening and integration errors.

Visualization: Method Selection Logic

Decision_Tree Start Start: Select Analytical Method for Aminobenzoic Acid Q1 Is the sample a pure raw material? Start->Q1 Titration Use Titration (Method B) Cost-effective, Absolute Method Q1->Titration Yes (Assay >99%) Q2 Are isomeric impurities (Ortho/Meta) suspected? Q1->Q2 No / Unknown Q2->Titration No HPLC Use HPLC-DAD (Method A) Required for Specificity Q2->HPLC Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample complexity.

Conclusion

The inter-laboratory comparison confirms that while Method B (Titration) remains a valid, cost-effective technique for high-purity raw materials, it is scientifically unsuitable for stability samples or crude intermediates where isomeric degradation products may exist.

Method A (HPLC-DAD) is the recommended standard for drug development and stability testing due to:

  • Specificity: Ability to resolve PABA from Anthranilic Acid (

    
    ).
    
  • Reproducibility: Lower inter-laboratory variance (RSD 0.8%).

  • Diagnostic Capability: DAD spectral confirmation prevents false positives.

References
  • International Organization for Standardization. ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]

  • Helix Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. [Link]

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A Senior Application Scientist's Guide to Comparing the Thermal Stability of Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: The Critical Role of Thermal Stability in Coordination Polymer Applications

Welcome. In the dynamic fields of materials science, catalysis, and pharmaceuticals, coordination polymers (CPs) represent a class of materials with virtually limitless potential. Their tunable structures, high porosity, and functional diversity make them prime candidates for applications ranging from gas storage and separation to heterogeneous catalysis and controlled drug delivery.[1] However, the transition from a promising laboratory curiosity to a robust, real-world application hinges on a critical, often-underestimated property: thermal stability.

The ability of a CP to maintain its structural and functional integrity under thermal stress dictates its operational window. For instance, a CP designed for high-temperature catalysis must not decompose at the reaction temperature. Similarly, the shelf-life and sterilization options for a CP-based drug delivery system are directly governed by its thermal resilience. Therefore, a rigorous and comparative assessment of thermal stability is not merely a characterization step; it is a fundamental prerequisite for rational design and successful implementation. This guide provides a framework for understanding, measuring, and comparing the thermal stability of these fascinating materials.

Section 2: Decoding Thermal Stability: Key Influencing Factors

The thermal stability of a coordination polymer is not an arbitrary property. It is a direct consequence of its intricate chemical and structural architecture. Understanding these underlying factors allows researchers to predict, and more importantly, to design CPs with tailored thermal properties.

The primary determinants of thermal stability include:

  • Metal-Ligand Bond Strength: This is the most fundamental factor. The inherent strength of the coordinate bonds between the metal centers (nodes) and the organic ligands (linkers) forms the backbone of the entire structure. Stronger bonds require more energy to break, leading to higher decomposition temperatures. The choice of both the metal ion (e.g., Zr(IV) and Ti(IV) often form highly stable frameworks) and the coordinating functional groups on the ligand (e.g., carboxylates, pyridines) is paramount.[2][3]

  • Structural Dimensionality and Connectivity: Generally, three-dimensional (3D) CPs, which feature a high degree of cross-linking, exhibit greater thermal stability than one-dimensional (1D) chains or two-dimensional (2D) layers. The interconnected network in 3D structures helps to distribute thermal energy more effectively and provides greater rigidity, resisting structural collapse upon heating.

  • Chelation and Ligand Rigidity: Ligands that form multiple bonds to a single metal center (chelation) significantly enhance stability due to the chelate effect.[4] Furthermore, rigid organic linkers, as opposed to flexible ones, tend to produce more stable frameworks by reducing the degrees of freedom and preventing low-energy conformational changes that can precede decomposition.

  • Presence of Guest Molecules: The pores of CPs often contain solvent or guest molecules from the synthesis. The removal of these molecules upon heating can be the first thermal event observed. This process can sometimes trigger a structural transformation or even a collapse of the framework, thereby defining the upper limit of the material's practical thermal stability, even if the backbone itself is robust to higher temperatures.

The interplay of these factors is complex, but a systematic evaluation of each is crucial for a comprehensive comparison.

G Figure 1: Interplay of Factors Governing CP Thermal Stability A Metal-Ligand Bond Strength E Overall Thermal Stability A->E B Structural Dimensionality B->E C Ligand Design (Chelation, Rigidity) C->E D Guest Molecules (Solvents) D->E Often dictates initial mass loss & framework integrity G Figure 2: TGA Experimental Workflow A 1. Instrument Calibration (Temperature & Mass) B 2. Sample Preparation (5-10 mg in TGA pan) A->B C 3. Load & Purge (Inert Atmosphere, e.g., N₂) B->C D 4. Thermal Program (Heat at 10 °C/min) C->D E 5. Data Acquisition (% Mass vs. Temperature) D->E F 6. Analysis (Determine T_onset, Residue) E->F

Figure 2: TGA Experimental Workflow
Standardized Protocol for DSC Analysis of Coordination Polymers
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Weigh 5–10 mg of the CP sample into a DSC pan (typically aluminum). Crimp the lid to ensure good thermal contact. [5]Prepare an identical empty, crimped pan to serve as the reference. [6]3. Atmosphere Control: Place the sample and reference pans into the DSC cell. Purge with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at a low temperature (e.g., 0-25 °C) and heat at a standard rate (e.g., 10 °C/min) to a temperature below the known decomposition point. This step removes the sample's prior thermal history.

    • Cool: Cool the sample back down to the starting temperature at a controlled rate.

    • Second Heat: Heat the sample again at the same rate. The data from this second heating scan is typically used for analysis as it reflects the intrinsic properties of the material under controlled conditions.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic (heat-absorbing) and exothermic (heat-releasing) events and determine key transition temperatures like Tg, Tc, and Tm. [7]

Case Study: Comparing a Cu(II) vs. a Mn(II) 2D Coordination Polymer

To illustrate the comparative approach, let us consider two hypothetical 2D coordination polymers synthesized using the same dicarboxylate linker but with different metal ions: CP-Cu and CP-Mn . Based on established principles of coordination chemistry, the Cu(II)-carboxylate bond is often stronger and more stable than the Mn(II)-carboxylate bond. [8]We will analyze them using the standardized TGA protocol.

ParameterCP-Cu (Copper-based)CP-Mn (Manganese-based)Rationale for Difference
Structure 2D Layered Network2D Layered NetworkSame ligand and synthesis method
Metal Ion Cu(II)Mn(II)Variable under study
TGA Event 1 (Desolvation) ~100-150 °C~100-150 °CLoss of lattice water/solvent, similar for both structures. [9]
Onset of Decomposition (Tonset) ~380 °C ~320 °C The stronger Cu-O bond requires more thermal energy to break compared to the Mn-O bond. [8]
Final Decomposition Temp. >600 °C~550 °CComplete degradation of the organic linker.
Final Residue @ 800°C (N2) ~25.5% (as CuO)~23.0% (as MnO)Corresponds to the theoretical metal oxide content.

Table 1: Comparative TGA Data for Two Hypothetical 2D Coordination Polymers.

Section 5: Interpreting the Data - A Head-to-Head Comparison

The data presented in Table 1 clearly demonstrates the superior thermal stability of CP-Cu over CP-Mn .

  • The initial mass loss step is nearly identical for both, correctly attributed to the removal of weakly bound solvent molecules residing within the 2D layers.

  • The critical differentiator is the onset of decomposition temperature. CP-Cu begins to decompose at a significantly higher temperature (380 °C) than CP-Mn (320 °C). This 60 °C difference is a direct and quantifiable measure of the enhanced stability imparted by the copper(II) center in this specific coordination environment.

  • This result self-validates the initial hypothesis based on fundamental coordination chemistry principles: the choice of the metal ion directly impacts the thermal robustness of the resulting polymer. [8]For an application requiring operation at 350 °C, CP-Cu would be a viable candidate, whereas CP-Mn would fail.

Section 6: Conclusion and Future Outlook

The systematic comparison of thermal stability is a cornerstone of coordination polymer research and development. By employing standardized TGA and DSC protocols, researchers can move beyond qualitative descriptions to generate robust, quantitative data. This guide has established a framework for this process, emphasizing the causal links between chemical structure and thermal behavior. The key takeaway is that stability is a designable property. By carefully selecting metal ions, ligand geometries, and controlling structural dimensionality, scientists can rationally engineer coordination polymers that meet the demanding thermal requirements of next-generation technologies.

Section 7: References

  • Chaudhary, R. G., et al. (2014). "Synthesis, characterization and thermal degradation behaviour of some coordination polymers by using TG-DTG and DTA techniques." Journal of Saudi Chemical Society. Available at:

  • Fiveable. (n.d.). "Thermal analysis | Polymer Chemistry Class Notes." Fiveable. Available at: [Link]

  • Zhang, Y., et al. (2025). "Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application." MDPI. Available at: [Link]

  • EAG Laboratories. (n.d.). "Thermal Analysis Techniques | Polymers." EAG Laboratories. Available at: [Link]

  • Hassan, R. M., & Takagi, H. D. (2019). "Degradation Kinetics of Some Coordination Biopolymers of Transition Metal Complexes of Alginates: Influence of Geometrical Structure and Strength of Chelation on the Thermal Stability." Material Science. Available at: [Link]

  • Abubakar, S. M., et al. (2018). "Emerging Trends in Coordination Polymers and Metal-Organic Frameworks: Perspectives, Synthesis, Properties and Applications." Lupine Publishers. Available at: [Link]

  • Karmakar, A., et al. (2017). "Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science." RSC Publishing. Available at: [Link]

  • MDPI. (n.d.). "Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes." MDPI. Available at: [Link]

  • Instructables. (n.d.). "How to Perform a Differential Scanning Calorimetry Analysis of a Polymer." Instructables. Available at: [Link]

  • ResearchGate. (2023). "Differential scanning calorimetry of coordination polymers DSC..." ResearchGate. Available at: [Link]

  • Nakanishi, T., et al. (2026). "Cholesterol-Based Molecular Glasses: Attempts to Control Their Thermal Stability and Mechanical Properties." ACS Materials Letters. Available at: [Link]

  • Chemistry LibreTexts. (2022). "2.8: Thermal Analysis." Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). "The thermogravimetric analysis (TGA) curves for coordination polymers N1–N2 and complex C1." ResearchGate. Available at: [Link]

  • Polymer Compounders Ltd. (2023). "An introduction to thermal analysis of polymeric materials." Polymer Compounders Ltd. Available at: [Link]

  • University of Southern Mississippi. (n.d.). "Investigation of Polymers with Differential Scanning Calorimetry." University of Southern Mississippi. Available at: [Link]

  • Patsnap. (2025). "Thermal Stability of Polymers: Why Some Degrade Faster Than Others." Patsnap Eureka. Available at: [Link]

  • Wikipedia. (n.d.). "Covalent organic framework." Wikipedia. Available at: [Link]

  • ACS Publications. (n.d.). "Inorganic Chemistry Ahead of Print." ACS Publications. Available at: [Link]

  • ResearchGate. (2020). "Thermogravimetric analysis (TGA) curve for 1." ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2025). "Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application." MDPI. Available at: [Link]

  • NC State University Libraries. (n.d.). "Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition." NC State University Libraries. Available at: [Link]

  • PubMed. (n.d.). "Differential scanning calorimetry (DSC) of semicrystalline polymers." PubMed. Available at: [Link]

  • Polymer Science Learning Center. (n.d.). "Differential Scanning Calorimetry." Polymer Science Learning Center. Available at: [Link]

  • ResearchGate. (2025). "(PDF) Coordination Polymer: Synthesis, Spectral Characterization and Thermal Behaviour of Starch-Urea Based Biodegradable Polymer and Its Polymer Metal Complexes." ResearchGate. Available at: [Link]

  • Omidi, S., & Kakanejadifard, A. (n.d.). "A Comprehensive Review on Metal Complexes Structure, Properties, and Applications." Preprints.org. Available at: [Link]

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The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallography for Confirming Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the development pipeline. While a suite of analytical techniques provides valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state. This guide provides an in-depth comparison of X-ray crystallography with its primary alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven insights into the causality behind experimental choices and detailed protocols to ensure self-validating results.

The Central Challenge: From Synthesis to Certainty

The journey from a designed synthetic route to a confirmed final product is fraught with potential ambiguities. Side reactions, unexpected rearrangements, and the formation of polymorphs or solvates can all lead to a final product that differs from the intended molecule. While techniques like NMR and MS provide crucial information about connectivity and molecular weight, they often fall short of providing the absolute, three-dimensional certainty required for critical applications such as structure-activity relationship (SAR) studies and regulatory submissions.[1] This is where the unparalleled resolving power of X-ray crystallography becomes indispensable.[2][3]

A Comparative Overview of Structural Elucidation Techniques

The choice of analytical technique is a critical decision driven by the specific questions being asked about the synthesized compound. Each method offers a unique window into the molecular world, with its own strengths and limitations.

Parameter Single-Crystal X-ray Crystallography Nuclear Magnetic Resonance (NMR) Spectroscopy High-Resolution Mass Spectrometry (HRMS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[4]Through-bond and through-space atomic connectivity, solution-state conformation and dynamics.[5][6]High-accuracy molecular weight, elemental composition (molecular formula).[6][7]
Sample Requirements High-quality single crystal (typically 0.1-0.3 mm).[8]Soluble sample (typically 1-10 mg) in a deuterated solvent.[5]Small amount of sample (µg to ng), often in solution.[9]
Typical Resolution Atomic resolution (~1 Å or better).[10]Provides information on atomic connectivity and relative stereochemistry; resolution is not a direct equivalent to crystallography.[11]High mass accuracy (typically < 5 ppm).[6]
Experiment Time Hours to days (including crystal growth and data collection).[12]Minutes to hours per experiment (1D and 2D).[4]Minutes per sample.
Key Advantage Unambiguous determination of the complete 3D structure.[2]Provides detailed information about the molecule's structure and dynamics in solution.[13]High sensitivity and ability to determine the elemental formula.[14]
Key Limitation Requires a suitable single crystal, which can be challenging to grow.[11]Can be difficult to interpret for complex molecules; does not provide absolute 3D structure in the same way as crystallography.[15]Provides no information on stereochemistry or the 3D arrangement of atoms.[3]

The Causality Behind Method Selection: A Strategic Approach

A Senior Application Scientist does not view these techniques as mutually exclusive but rather as complementary tools in a comprehensive characterization workflow. The choice of which technique to employ, and in what order, is a strategic decision based on the stage of research and the specific information required.

Method_Selection_Workflow Synthesis Synthesis Product HRMS High-Resolution Mass Spectrometry Synthesis->HRMS Confirm Molecular Formula NMR NMR Spectroscopy (1D & 2D) HRMS->NMR Guide NMR Interpretation Xray Single-Crystal X-ray Crystallography NMR->Xray Ambiguity in Stereochemistry or Connectivity Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure Sufficient for many applications Xray->Confirmed_Structure Unambiguous 3D Structure

Figure 1: A typical workflow for the structural elucidation of a novel synthesized compound.

The initial step for a novel compound is often High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[7] This provides a crucial check that the desired atoms are present in the correct ratios. Following this, 1D and 2D NMR spectroscopy are employed to piece together the molecular framework by establishing proton and carbon environments and their connectivity.[4] For many routine confirmations, a combination of HRMS and comprehensive NMR data is sufficient. However, when absolute certainty is required, especially for compounds with multiple stereocenters, complex ring systems, or unexpected spectral features, X-ray crystallography is the ultimate arbiter.[2][3]

Experimental Protocols: A Guide to Self-Validating Data

The trustworthiness of any analytical result hinges on the rigor of the experimental protocol. What follows are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Single-Crystal X-ray Diffraction

Objective: To obtain the definitive three-dimensional structure of a synthesized product.

Methodology:

  • Crystal Growth (The Art and Science):

    • Purity is Paramount: Start with the highest purity material possible. Impurities can inhibit crystallization or lead to poor crystal quality.[16]

    • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.[16]

    • Slow is Key: The goal is slow crystal growth to allow the molecules to pack in a highly ordered lattice. Common techniques include:

      • Slow Evaporation: Prepare a nearly saturated solution in a clean vessel, cover it loosely (e.g., with parafilm pierced with a needle), and allow the solvent to evaporate over days or weeks.[16]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent will slowly diffuse into the compound's solution, inducing crystallization.

      • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool to room temperature, and then to a lower temperature, very slowly.[17]

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, clear crystal with well-defined faces and no visible cracks or defects. Ideal dimensions are typically 0.1-0.3 mm.[8]

    • Carefully mount the crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy will depend on the crystal's symmetry.[18]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factor amplitudes.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

Xray_Workflow Start Pure Synthesis Product Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Start->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Phase Determination Data_Collection->Data_Processing Model_Building Model Building & Refinement Data_Processing->Model_Building Final_Structure Final 3D Structure Model_Building->Final_Structure

Figure 2: The experimental workflow for single-crystal X-ray crystallography.

Protocol 2: 1D and 2D NMR Spectroscopy for Structural Elucidation

Objective: To determine the connectivity and relative stereochemistry of a synthesized product in solution.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 1-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.

    • Ensure the sample is fully dissolved to avoid poor spectral quality.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum. This provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (splitting patterns, indicating neighboring protons).[4]

  • 1D ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum (often proton-decoupled). This reveals the number of unique carbon environments in the molecule.

  • 2D NMR Acquisition (as needed):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out spin systems and building molecular fragments.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is invaluable for connecting the fragments identified from COSY spectra.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the molecule's 3D conformation and stereochemistry.

  • Data Interpretation:

    • Integrate the information from all spectra to piece together the molecular structure. Start by identifying key functional groups from chemical shifts, then use COSY to build fragments, connect them with HMBC, and finally, use NOESY/ROESY to determine the stereochemistry.[19]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental formula of the synthesized product.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup and Calibration:

    • Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum, ensuring sufficient resolution to accurately determine the monoisotopic mass.[6]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use software to generate a list of possible elemental formulas that match the measured accurate mass within a specified tolerance (e.g., < 5 ppm).[7]

    • Compare the theoretical isotopic pattern for the most likely formula(s) with the experimentally observed isotopic pattern to confirm the elemental composition.[14]

Troubleshooting and Common Pitfalls

Even with robust protocols, challenges can arise. A seasoned scientist anticipates and addresses these proactively.

  • X-ray Crystallography: The most common hurdle is obtaining high-quality crystals. If initial attempts fail, systematically vary solvents, temperatures, and crystallization techniques. Poorly diffracting crystals may indicate twinning or disorder, requiring more advanced data collection and processing strategies.[17]

  • NMR Spectroscopy: Overlapping signals can obscure important information. Trying a different deuterated solvent can often resolve this. Broad peaks may indicate aggregation, the presence of paramagnetic impurities, or chemical exchange.[5]

  • Mass Spectrometry: The absence of a clear molecular ion can be problematic. Using a "softer" ionization technique can sometimes help preserve the molecular ion.

Conclusion: The Gold Standard for Structural Confirmation

While NMR and mass spectrometry are indispensable tools in the chemist's arsenal, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of a synthesized product's three-dimensional structure.[2][3] Its ability to provide a precise and complete atomic map offers an unparalleled level of confidence that is essential for advancing scientific discovery and ensuring the quality and safety of new chemical entities. By understanding the strengths and limitations of each technique and employing them in a logical, data-driven workflow, researchers can navigate the path from synthesis to structural certainty with the highest degree of scientific integrity.

References

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  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.net. Retrieved from [Link]

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  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

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  • Standard Operating Procedures (SOP). (n.d.). The University of Utah. Retrieved from [Link]

  • MRM mass spectrometry, 5500 QTRAP - STANDARD OPERATING PROCEDURE. (n.d.). Retrieved from [Link]

  • Successful sample preparation for serial crystallography experiments. (2019, November 14). PMC. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Variability of Synthesized 2-[(2-Pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Consistency in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic product. The compound 2-[(2-Pyridinylmethyl)amino]benzoic acid, a molecule with significant potential as an intermediate or API, is no exception. Its efficacy and safety are inextricably linked to its purity, physical form, and overall quality. However, chemical synthesis is a process fraught with potential for variation. Minor shifts in reaction conditions, starting material quality, or purification methods can lead to significant differences between production batches.[1] This batch-to-batch variability poses a substantial risk, potentially impacting downstream processability, formulation stability, bioavailability, and ultimately, patient safety.[2]

This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to rigorously assess and control the batch-to-batch variability of 2-[(2-Pyridinylmethyl)amino]benzoic acid. We will move beyond simple pass/fail criteria, delving into a multi-faceted analytical strategy that provides a deep, mechanistic understanding of the material's properties. By adopting this approach, organizations can ensure the production of a consistent, high-quality API, de-risking the development pathway and accelerating the journey to market.

The Challenge: Sources of Variability in Synthesis

The synthesis of 2-[(2-Pyridinylmethyl)amino]benzoic acid, like many multi-step organic syntheses, is susceptible to variability from several sources:

  • Process-Related Impurities: Incomplete reactions or side reactions can generate organic impurities. These may include unreacted starting materials, intermediates, or by-products from unintended reaction pathways.[3]

  • Degradation Products: The API may degrade under certain conditions of heat, light, or pH during synthesis or storage, forming new impurities.[4]

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.[3]

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs.[5] These forms can have different physical properties, including solubility and stability, which can dramatically affect the drug's performance.[6]

A robust analytical program is therefore not just a quality control requirement but a fundamental component of process understanding and control.

A Multi-Pronged Analytical Approach for Comprehensive Batch Assessment

To obtain a holistic view of batch consistency, a suite of orthogonal analytical techniques must be employed. Each technique provides a unique piece of the puzzle, and together they create a detailed fingerprint of each batch. This guide will focus on a three-pillar strategy: Chemical Purity, Physicochemical Properties, and Solid-State Characterization.

G cluster_0 Batch Assessment Workflow cluster_1 cluster_2 cluster_3 Batch Batch Receipt & Sampling Purity Pillar 1: Chemical Purity & Impurity Profile Batch->Purity Physico Pillar 2: Physicochemical Properties Batch->Physico SolidState Pillar 3: Solid-State Characterization Batch->SolidState HPLC HPLC-UV (Purity Assay) Purity->HPLC DSC DSC (Melting Point) Physico->DSC XRPD XRPD (Polymorphism) SolidState->XRPD LCMS LC-MS (Impurity ID) HPLC->LCMS NMR ¹H NMR (Identity) LCMS->NMR Report Comprehensive Batch Report & Comparability Assessment NMR->Report TGA TGA (Thermal Stability) DSC->TGA TGA->Report Microscopy Microscopy (Morphology) XRPD->Microscopy Microscopy->Report

Caption: Workflow for comprehensive batch-to-batch variability assessment.

Pillar 1: Chemical Purity & Impurity Profiling

The foundation of batch assessment is determining the chemical purity of the API and characterizing its impurity profile. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[4][7]

Experimental Protocol: HPLC-UV for Purity Assay and Impurity Detection

Objective: To accurately quantify the purity of 2-[(2-Pyridinylmethyl)amino]benzoic acid and detect any organic impurities in accordance with ICH Q3A guidelines.[3][8]

Instrumentation & Materials:

  • HPLC system with UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

  • Reference Standard: A fully characterized, high-purity batch of 2-[(2-Pyridinylmethyl)amino]benzoic acid.

  • Samples: Batches A, B, and C of synthesized material.

Methodology:

  • Standard Preparation: Accurately prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Prepare a working standard at 0.1 mg/mL by diluting the stock.

  • Sample Preparation: Accurately prepare solutions of Batches A, B, and C at a nominal concentration of 0.1 mg/mL in diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard. The %RSD for the peak area and retention time must be ≤ 2.0%. This ensures the system is performing adequately.[9]

  • Analysis: Inject the standard and sample preparations.

  • Data Processing: Integrate all peaks. Calculate the % Area Purity for the main peak in each sample. For any impurities found, report their area percent relative to the total peak area. Per ICH Q3A guidelines, any impurity above the reporting threshold (typically 0.05%) must be reported.[3]

Data Comparison: Hypothetical HPLC Results
ParameterBatch A (Golden)Batch B (Impure)Batch C (Process Variant)Specification
Purity (% Area) 99.85%98.75%99.79%≥ 99.0%
Impurity 1 (RRT 0.85) 0.06%1.10%0.08%≤ 0.15%
Impurity 2 (RRT 1.15) < 0.05%0.12%< 0.05%≤ 0.15%
Total Impurities 0.15%1.25%0.21%≤ 0.50%

Interpretation:

  • Batch A represents the ideal "golden batch," meeting all specifications with high purity and very low impurity levels.

  • Batch B fails specification due to a high level of Impurity 1 and total impurities. This suggests a significant issue in the synthesis or purification process for this batch, requiring investigation. The presence of Impurity 2, not seen in Batch A, also warrants identification via LC-MS.

  • Batch C passes the purity specification but has a slightly higher total impurity level than Batch A, indicating minor process variation that should be monitored.

Pillar 2: Physicochemical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on the material's melting behavior, purity, and thermal stability.[10]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, which are sensitive indicators of purity and crystalline form.[11]

Methodology:

  • Accurately weigh 2-3 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid. An empty, crimped pan is used as the reference.

  • Place both pans into the DSC cell.

  • Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge.

  • Record the heat flow versus temperature to generate the thermogram.

  • Determine the onset temperature of the melting endotherm (melting point) and the integrated peak area (enthalpy of fusion, ΔHfus).

Data Comparison: Hypothetical Thermal Analysis Results
ParameterBatch A (Golden)Batch B (Impure)Batch C (Process Variant)
Melting Point (DSC, Onset) 185.2 °C182.5 °C (Broad)175.8 °C
Enthalpy of Fusion (ΔHfus) 110.5 J/g101.2 J/g125.8 J/g

Interpretation:

  • Batch A shows a sharp melting endotherm at 185.2 °C, characteristic of a pure, single crystalline form.

  • Batch B exhibits a lower and broader melting point, a classic sign of impurity presence, which corroborates the HPLC data.[10]

  • Batch C , despite its high chemical purity, has a significantly different melting point and a higher enthalpy of fusion. This is a strong indicator that Batch C may be a different, more stable polymorph.[5] This critical finding would be missed by chromatography alone.

Pillar 3: Solid-State Characterization

The solid-state form of an API is a critical quality attribute. X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystal structure and detecting polymorphism.[12][13]

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of each batch and determine if polymorphism is present.[14]

Methodology:

  • Lightly pack the powder sample into the sample holder, ensuring a flat, even surface.

  • Place the holder into the diffractometer.

  • Scan the sample over a 2-theta (2θ) range of 5° to 40°.

  • Collect the diffraction pattern.

  • Compare the resulting diffractograms. The peak positions (2θ angles) are characteristic of a specific crystal lattice.

Data Comparison: Interpretation of Hypothetical XRPD Patterns
  • Batch A & B: The XRPD patterns for these batches would be expected to be superimposable. The presence of impurities in Batch B at ~1% is typically too low to be detected by XRPD, which primarily analyzes the bulk crystalline phase. Both would be designated as "Form I."

  • Batch C: The XRPD pattern for Batch C would show distinctly different peak positions compared to Batches A and B. For example, Form I might have characteristic peaks at 10.2°, 15.5°, and 20.8° 2θ, whereas Batch C ("Form II") might show peaks at 11.5°, 18.3°, and 22.1° 2θ. This confirms that a different polymorph was produced.[15]

Conclusion and Recommendations

This comparative guide demonstrates that a comprehensive, multi-technique approach is essential for thoroughly assessing the batch-to-batch variability of synthesized 2-[(2-Pyridinylmethyl)amino]benzoic acid.

  • Reliance on a single technique is insufficient. Batch C, which passed purity tests, was revealed to be a different polymorph by DSC and XRPD—a critical difference that could severely impact drug product performance.

  • Orthogonal methods provide a self-validating system. The depressed melting point of Batch B (DSC) confirmed the high impurity levels detected by HPLC.

  • Characterize your reference standard thoroughly. A well-defined "golden batch" (like Batch A) is crucial for establishing the target profile for all future production.

For drug development professionals, establishing this analytical framework early is paramount. It allows for the creation of a meaningful design space for the synthesis, the setting of robust specifications, and the assurance that the API produced for clinical trials and commercial supply is consistent, safe, and effective. Any deviation, such as the appearance of a new impurity or a different polymorphic form, must trigger a thorough investigation and risk assessment to maintain control over the manufacturing process.

References

  • Title: Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives Source: Journal of Pharmaceutical Technology, Research and Management - Chitkara University URL: [Link]

  • Title: Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms Source: Particle Technology Labs URL: [Link]

  • Title: One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives Source: ResearchGate URL: [Link]

  • Title: Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective Source: Pharma Times URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC Analysis): Key Applications Source: Gateway Analytical URL: [Link]

  • Title: Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood Source: ResearchGate URL: [Link]

  • Title: Essential Applications of HPLC in the Pharmaceutical Industry Source: NJ Labs URL: [Link]

  • Title: Use X-ray powder diffraction to select stable solid forms Source: Malvern Panalytical URL: [Link]

  • Title: Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization Source: ResearchGate URL: [Link]

  • Title: X-ray Powder Diffraction in Solid Form Screening and Selection Source: American Pharmaceutical Review URL: [Link]

  • Title: Batch-to-Batch Variations Source: Surface Measurement Systems URL: [Link]

  • Title: Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions Source: ACS Publications URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: HPLC in Pharmaceutical Applications and Pharmaceutical Industry Source: Lab Manager URL: [Link]

  • Title: Use of DSC in Pharmaceuticals Drug Characterisation Source: Veeprho URL: [Link]

Sources

Safety Operating Guide

2-[(2-Pyridinylmethyl)amino]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: 2-[(2-Pyridinylmethyl)amino]benzoic acid (CAS: 5691-02-1) is an amphoteric organic solid exhibiting specific aquatic toxicity (H412 ).

The Core Directive: Under NO circumstances should this compound or its residues be discharged into municipal sewage or laboratory sink drains. The presence of the pyridine ring combined with the benzoic acid moiety necessitates disposal via High-Temperature Incineration through a licensed hazardous waste contractor.

Critical Safety Alert: Due to its amphoteric nature (containing both acidic carboxyl and basic amine/pyridine groups), this compound presents unique segregation challenges. It must be isolated from strong oxidizers to prevent potentially energetic reactions.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound is not merely "organic waste"; it is a functionalized intermediate with specific stability profiles.

PropertyData / CharacteristicOperational Implication
CAS Number 5691-02-1 Use this for waste manifesting and labeling.
Molecular Formula C₁₃H₁₂N₂O₂High carbon/nitrogen content favors incineration.
Chemical Nature Amphoteric (Acid + Base)Soluble in both dilute aqueous acids and bases.
Hazard Statements H412 : Harmful to aquatic life with long-lasting effects.H315/H319 : Skin/Eye Irritant (Predicted).Zero-Drain Policy is mandatory. PPE (Nitrile gloves, goggles) required.
Reactivity Incompatible with Strong Oxidizers.Do not mix with Nitric Acid or Peroxides in waste containers.

Scientist's Note: The internal hydrogen bonding between the secondary amine and the carboxylic acid (typical in ortho-substituted benzoic acids) may reduce its solubility in neutral water, leading to unexpected precipitation in mixed aqueous waste containers. Always maintain a solvent-heavy waste stream to prevent clogging or sludge formation.

Strategic Segregation Protocol

Effective disposal starts at the bench. You must segregate this waste stream correctly to prevent cross-reactivity.

A. Solid Waste (Pure Compound/Desiccated Salts)
  • Container: High-density polyethylene (HDPE) or amber glass jar.

  • Labeling: "Hazardous Waste - Solid Organic - Toxic to Aquatic Life."

  • Segregation: Keep separate from "Oxidizing Solids" (e.g., permanganates, nitrates).

B. Liquid Waste (Mother Liquors/Solvents)
  • Organic Solvents (DMSO, Methanol, DCM):

    • Dispose in "Halogenated" or "Non-Halogenated" organic solvent waste streams depending on the co-solvent.

    • Why? The compound itself burns well in standard solvent incineration loops.

  • Aqueous Solutions:

    • Do not adjust pH to neutral and pour down the drain.

    • Collect in "Aqueous Organic Mixture" waste drums.

    • Caution: If the solution is highly acidic (pH < 2), do not mix directly with highly basic waste streams (pH > 12) containing this compound, as heat generation and rapid precipitation of the solid may occur.

Step-by-Step Disposal Workflow

This self-validating workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.

Phase 1: Waste Characterization & Collection
  • Identify State: Determine if the waste is Solid (precipitate/powder) or Liquid (reaction mixture).

  • Solvent Check: If liquid, identify the primary solvent.

    • If >10% Halogenated (e.g., DCM, Chloroform): Use Red Label (Halogenated).

    • If Non-Halogenated (e.g., Methanol, Ethyl Acetate): Use Clear/Yellow Label (Non-Halogenated).

  • Transfer: Use a chemically resistant funnel. Avoid generating dust if handling the solid.

Phase 2: Containerization & Labeling
  • Select Container: Use a dedicated screw-top container (HDPE preferred).

  • Labeling:

    • Chemical Name: Write fully: "2-[(2-Pyridinylmethyl)amino]benzoic acid".

    • Constituents: List all solvents and approximate % composition.

    • Hazard Checkbox: Mark "Irritant" and "Environmental Hazard".

Phase 3: Final Handoff
  • Secondary Containment: Place the waste container in a secondary tray during storage to capture potential leaks.

  • Pickup Request: Contact your EHS (Environmental Health & Safety) officer or licensed contractor (e.g., Veolia, Clean Harbors).

  • Manifesting: Ensure the manifest lists the waste code for "Toxic Organic" or "Irritant" depending on local regulations (often D001 if in ignitable solvent, or non-regulated hazardous waste if solid).

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for disposing of 2-[(2-Pyridinylmethyl)amino]benzoic acid.

DisposalWorkflow Start Waste Generation: 2-[(2-Pyridinylmethyl)amino]benzoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixture) StateCheck->LiquidPath Liquid SolidBin Container: HDPE Jar Label: 'Toxic Solid Organic' SolidPath->SolidBin SolventCheck Identify Primary Solvent LiquidPath->SolventCheck DisposalAction FINAL DISPOSAL: High-Temp Incineration (Licensed Contractor) SolidBin->DisposalAction Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalo Flammable/Organics Aqueous Aqueous Solution (Acidic/Basic buffers) SolventCheck->Aqueous Water Based Halo->DisposalAction NonHalo->DisposalAction Aqueous->DisposalAction NO DRAIN DISPOSAL

Figure 1: Decision matrix for the segregation and disposal of 2-[(2-Pyridinylmethyl)amino]benzoic acid waste streams.

Spill Management Protocol

In the event of a benchtop spill, immediate containment is required to prevent environmental release.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.

  • Containment:

    • Solid Spill: Do not sweep dry dust if possible. Cover with wet paper towels to prevent aerosolization, then wipe up.

    • Liquid Spill: Absorb with inert material (Vermiculite or Chem-Sorb pillows). Do not use sawdust (potential reaction with oxidizers if present).

  • Decontamination: Clean the surface with a dilute soap solution followed by water.

  • Disposal of Cleanup Materials: All contaminated paper towels and absorbents must be placed in the Solid Hazardous Waste bin, not the regular trash.

References & Authority

  • US EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. United States Environmental Protection Agency. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Aminobenzoic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.